Sulfocostunolide B
Description
Properties
IUPAC Name |
[(3R,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12+,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMFDGIKYVJPL-HPCHECBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@H]2[C@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780091 | |
| Record name | [(3R,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40780091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059671-65-6 | |
| Record name | [(3R,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40780091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sulfocostunolide B: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Sulfocostunolide B, a unique sulfur-containing sesquiterpene lactone. This document details the primary plant source, outlines a robust experimental protocol for its extraction and purification, and presents quantitative data for related compounds to serve as a benchmark. Furthermore, potential biological signaling pathways modulated by this class of compounds are illustrated to support further research and drug development efforts.
Natural Sources of this compound
The primary natural source of this compound is the root of Saussurea costus (synonym: Aucklandia lappa), a perennial herb belonging to the Asteraceae family.[1][2] This plant, commonly known as costus root, has a long history of use in traditional medicine systems, particularly in Asia, for treating a variety of ailments, including inflammatory conditions and gastrointestinal disorders.
This compound, along with its analogue Sulfocostunolide A, are novel guaiane-type sesquiterpene lactones characterized by an unusual sulfonic acid group.[1][2] These compounds are part of a larger family of bioactive sesquiterpene lactones found in Saussurea costus, including costunolide and dehydrocostus lactone.
Isolation and Purification of this compound
The isolation of this compound from the roots of Saussurea costus involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on established techniques for the isolation of sesquiterpene lactones from this plant species.
Experimental Protocol
2.1.1. Plant Material and Extraction
-
Plant Material Preparation: Dried roots of Saussurea costus are ground into a coarse powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered root material is extracted with a suitable organic solvent. Methanol is a common choice for extracting a broad range of secondary metabolites, including sesquiterpene lactones. The extraction is typically performed at room temperature with agitation or using techniques like Soxhlet extraction for exhaustive extraction. The process is repeated multiple times to ensure maximum yield.
-
Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Fractionation of the Crude Extract
-
Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. Sesquiterpene lactones are typically found in the chloroform and ethyl acetate fractions.
-
Column Chromatography: The bioactive fractions (chloroform and ethyl acetate) are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
2.1.3. Purification of this compound
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known sesquiterpene lactones are pooled, concentrated, and further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
Structure Elucidation: The purified this compound is identified and its structure confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Quantitative Data
The following table summarizes the yield of major sesquiterpene lactones isolated from Saussurea costus in a representative study. While specific yield data for this compound is not yet widely published, these values for related compounds provide a useful reference.
| Compound | Starting Material | Extraction Method | Purification Method | Yield | Purity | Reference |
| Costunolide | Saussurea lappa roots | Petroleum Ether Extraction | High-Speed Counter-Current Chromatography | 150 mg from 500 mg crude extract | 95% | [3] |
| Dehydrocostus lactone | Saussurea lappa roots | Petroleum Ether Extraction | High-Speed Counter-Current Chromatography | 140 mg from 500 mg crude extract | 98% | [3] |
Potential Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the biological activities of structurally related sesquiterpene lactones from Saussurea costus, such as costunolide, have been investigated. These compounds are known to possess significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. Given the structural similarities, it is plausible that this compound exerts its biological effects through similar mechanisms.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Costunolide has been shown to inhibit NF-κB activation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. It comprises a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways leads to the production of pro-inflammatory mediators. Sulfur-containing compounds have been shown to inhibit the phosphorylation of p38 and ERK.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Potential Anti-Inflammatory Signaling Pathways
Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.
References
A Technical Guide to the Molecular Mechanism of Action of Sulfocostunolide B
Executive Summary: Sulfocostunolide B and its closely related sesquiterpene lactone, Costunolide, are natural products demonstrating significant anti-inflammatory and anti-cancer properties. Their efficacy stems from a multi-targeted molecular mechanism of action. At its core, the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which triggers mitochondrial dysfunction. Concurrently, it potently inhibits several key pro-survival and pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and the Protein Kinase B (AKT) pathway. This guide provides an in-depth exploration of these molecular interactions, supported by quantitative data and detailed experimental protocols relevant to its study.
Core Molecular Mechanisms of Action
The therapeutic potential of this compound/Costunolide is rooted in its ability to simultaneously trigger cell death in malignant cells and suppress signaling pathways that promote proliferation and inflammation.
Induction of ROS-Mediated Apoptosis
A primary anti-cancer mechanism is the induction of programmed cell death (apoptosis) initiated by intracellular oxidative stress.[1]
-
Reactive Oxygen Species (ROS) Generation: Treatment with Costunolide rapidly and dramatically enhances the generation of ROS within cancer cells.[2][3] This surge in ROS appears to be a critical initiating event, as pretreatment of cells with ROS scavengers like N-acetylcysteine (NAC) can block the subsequent apoptotic effects.[1][4]
-
Mitochondrial Pathway Activation: The excess ROS disrupts mitochondrial function, a central control point for apoptosis.[4] This process involves:
-
Disruption of Mitochondrial Membrane Potential (Δψm): The integrity of the mitochondrial membrane is compromised.[4]
-
Modulation of Bcl-2 Family Proteins: Costunolide treatment leads to an increased expression of the pro-apoptotic protein Bax and a concurrent down-regulation of the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio is a critical determinant for apoptosis induction.[5]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[1][5]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This includes the activation of initiator caspase-9 and executioner caspase-3.[4][5] Activated caspase-3 then cleaves key cellular substrates, such as PARP, leading to the execution of the apoptotic program.[4]
-
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and cell survival; its persistent activation is a hallmark of many cancers.[6][7] Costunolide effectively suppresses this pathway.[8]
In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[8] Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[8][9] IKK then phosphorylates IκBα, tagging it for proteasomal degradation.[8] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[8] Costunolide intervenes by inhibiting the phosphorylation of the IKK complex.[8][10] This action prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered and inactive in the cytoplasm.[8]
Modulation of Pro-Survival Kinase Signaling
This compound also targets key kinases that are central to cancer cell proliferation and survival.
-
STAT3 Pathway Inhibition: The STAT3 transcription factor is persistently activated in many malignancies, where it promotes proliferation, survival, and angiogenesis.[11][12] Costunolide has been found to inhibit the transcriptional activity of STAT3 and reduce the phosphorylation of its key activating residue (Tyr-705).[11] This leads to the decreased expression of critical STAT3 downstream target genes, including cyclin D1, MMP-9, and survivin.[11][13]
-
AKT/GSK3β Pathway Inhibition: The AKT pathway is a crucial signaling node that promotes cell survival and growth.[3] Studies have shown that Costunolide can directly bind to and repress AKT activity.[2][14] This inhibition prevents the phosphorylation of downstream targets like Glycogen Synthase Kinase-3 Beta (GSK3β), contributing to the compound's anti-proliferative and pro-apoptotic effects.[3][15]
Quantitative Data Summary
The biological effects of this compound/Costunolide are dose-dependent. The following tables summarize key quantitative findings from various studies.
Table 1: Effective Concentrations of Costunolide in In Vitro Cancer Models
| Cell Line | Cancer Type | Assay | Effective Concentration (µM) | Observed Effect | Citation |
| T24 | Bladder Cancer | Annexin V/PI | 25 - 50 | Dose-dependent induction of apoptosis | [4] |
| MDA-MB-231 | Breast Cancer | Western Blot | 10 - 40 | Time-dependent inhibition of p-IKK & p-IκBα | [8] |
| HGC-27, SNU-1 | Gastric Cancer | Flow Cytometry | 10 - 40 | Dose-dependent increase in ROS generation | [3] |
| Oral Cancer Cells | Oral Cancer | Cell Cycle Analysis | 2.5 - 10 | Dose-dependent G2/M phase arrest | [16] |
| 769-P | Renal Cell Carcinoma | Western Blot | 20 | Increased Bax/Bcl-2 ratio, Cytochrome c release | [5] |
Table 2: Modulation of Key Signaling and Apoptotic Proteins by Costunolide
| Protein Target | Pathway | Effect of Treatment | Cell Model | Citation |
| p-IKK | NF-κB | Decreased | MDA-MB-231 Breast Cancer | [8] |
| p-IκBα | NF-κB | Decreased | MDA-MB-231 Breast Cancer | [8] |
| p-STAT3 (Tyr705) | STAT3 | Decreased | Osteosarcoma Cells | [11] |
| p-AKT | AKT | Decreased | HGC-27, SNU-1 Gastric Cancer | [3][15] |
| Bax | Apoptosis | Increased | T24 Bladder Cancer, 769-P Renal Cancer | [4][5] |
| Bcl-2 | Apoptosis | Decreased | T24 Bladder Cancer, 769-P Renal Cancer | [4][5] |
| Cleaved Caspase-3 | Apoptosis | Increased | T24 Bladder Cancer | [4] |
| Cleaved PARP | Apoptosis | Increased | T24 Bladder Cancer, 769-P Renal Cancer | [4][5] |
Key Experimental Protocols
The investigation of this compound's mechanism relies on standard molecular and cell biology techniques.
Western Blotting
This technique is used to detect and quantify changes in specific protein levels (e.g., p-IKK, Bax, Bcl-2) following treatment.
Protocol:
-
Sample Preparation (Cell Lysis):
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).[17]
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Scrape the cells and incubate the lysate on ice with agitation for 30 minutes.[17]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
-
Antibody Incubation:
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells in the media) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.[4]
Intracellular ROS Detection
This assay measures the generation of ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Culture cells in appropriate plates or dishes and treat with this compound for the desired time.
-
Remove the media and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free media.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[3]
References
- 1. Costunolide induces apoptosis by ROS-mediated mitochondrial permeability transition and cytochrome C release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells [mdpi.com]
- 3. Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis by Costunolide in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Costunolide Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma [frontiersin.org]
- 6. Saussurea lappa Clarke-Derived Costunolide Prevents TNF α -Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF- κ B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saussurea lappa Clarke-Derived Costunolide Prevents TNFα-Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Costunolide Inhibits Chronic Kidney Disease Development by Attenuating IKKβ/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Costunolide inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncozine.com [oncozine.com]
- 13. mdpi.com [mdpi.com]
- 14. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad.com [bio-rad.com]
- 18. cdn.bcm.edu [cdn.bcm.edu]
- 19. bu.edu [bu.edu]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sulfocostunolide B
A comprehensive review of the available scientific literature reveals a significant lack of specific data on a compound identified as "Sulfocostunolide B." Extensive searches for its pharmacokinetic (PK) and pharmacodynamic (PD) properties, including absorption, distribution, metabolism, and excretion (ADME), mechanism of action, and associated signaling pathways, did not yield any specific results for a molecule with this designation.
The scientific literature and available databases show information on a related compound, "Sulfocostunolide A," which is a sesquiterpene lactone with noted anti-inflammatory and cytotoxic effects. However, without specific data for "this compound," it is not scientifically accurate to extrapolate the properties of one compound to the other, as even minor structural differences can lead to significant variations in biological activity.
Given the absence of specific information for "this compound," this guide will, therefore, outline the general methodologies and data types that would be essential for characterizing the pharmacokinetics and pharmacodynamics of a novel compound in this class, should data become available in the future. This framework can serve as a template for the kind of in-depth analysis required by researchers, scientists, and drug development professionals.
I. Hypothetical Pharmacokinetic Profile of a Novel Sesquiterpene Lactone
The pharmacokinetic profile of a compound describes its journey through the body. For a hypothetical "this compound," the following parameters would need to be determined through preclinical studies.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Experimental Protocol |
| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Intravenous (IV) and oral (PO) administration to animal models (e.g., rats, mice), followed by serial blood sampling and quantification of the compound in plasma using LC-MS/MS. |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma after administration. | Derived from the concentration-time profile following PO administration in animal models. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. | Derived from the concentration-time profile following PO administration in animal models. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | Calculated from the elimination phase of the concentration-time curve after IV or PO administration. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Calculated as the dose divided by the plasma concentration at time zero after IV administration. |
| Clearance (CL) | The rate at which a drug is removed from the body. | Calculated as the dose divided by the area under the concentration-time curve (AUC) after IV administration. |
| Metabolism | The biochemical modification of the drug by the body, primarily in the liver. | In vitro studies using liver microsomes or hepatocytes to identify metabolites using LC-MS/MS. In vivo studies involve analyzing plasma, urine, and feces for metabolites. |
| Excretion | The process by which the drug and its metabolites are eliminated from the body. | Analysis of urine and feces from animal models after administration to quantify the parent drug and its metabolites. |
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a new chemical entity.
Caption: Experimental workflow for pharmacokinetic characterization.
II. Hypothetical Pharmacodynamic Profile and Mechanism of Action
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. For a compound like a sesquiterpene lactone, this often involves identifying its molecular targets and the signaling pathways it modulates.
Table 2: Key Pharmacodynamic Parameters
| Parameter | Description | Experimental Protocol |
| In Vitro Potency (IC50/EC50) | The concentration of a drug that is required for 50% inhibition/effect in an in vitro assay. | Cell-based assays measuring a relevant biological endpoint, such as cell viability (e.g., MTT or SRB assay), enzyme activity, or reporter gene expression. |
| Target Engagement | Direct measurement of the drug binding to its intended molecular target in a cellular or in vivo context. | Techniques such as cellular thermal shift assay (CETSA), pull-down assays with biotinylated drug, or photo-affinity labeling. |
| Mechanism of Action | The specific biochemical interaction through which a drug substance produces its pharmacological effect. | A combination of in vitro and in vivo studies, including Western blotting for signaling proteins, RNA sequencing to assess changes in gene expression, and use of knockout/knockdown cell lines or animal models. |
| In Vivo Efficacy | The effect of the drug in a living organism, typically in a disease model. | Administration of the compound to animal models of a relevant disease (e.g., inflammation, cancer) and measurement of disease-related endpoints (e.g., tumor size, inflammatory markers). |
Hypothetical Signaling Pathway: Inhibition of NF-κB
Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The following diagram illustrates a potential mechanism of action for a hypothetical "this compound" targeting this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
While there is currently no specific scientific information available for "this compound," this guide provides a comprehensive framework for the types of studies and data that are essential for the preclinical characterization of a novel compound. The methodologies and data tables presented here represent the standard approach in drug discovery and development for elucidating the pharmacokinetic and pharmacodynamic properties of a potential therapeutic agent. Should research on "this compound" be published in the future, this document can serve as a template for organizing and presenting the key findings in a clear and structured manner for a scientific audience. Researchers are encouraged to consult the literature for "Sulfocostunolide A" and other related sesquiterpene lactones for potential insights into the biological activities of this class of molecules.
Literature review on the therapeutic potential of Sulfocostunolide B
While the world of natural products holds immense promise for novel therapeutics, Sulfocostunolide B, a unique sulfur-containing sesquiterpene lactone, remains a molecule of significant potential yet limited exploration. Despite its discovery and structural elucidation, a thorough investigation into its therapeutic capabilities is conspicuously absent from the current scientific literature. This technical guide, therefore, aims to provide a comprehensive overview of what is known, what can be inferred from its chemical lineage, and the critical need for future research to unlock its full therapeutic potential.
This compound, with the chemical formula C15H20O5S, is a derivative of the well-studied sesquiterpene lactone, costunolide. It was first isolated from the roots of Saussurea lappa, a plant with a long history in traditional medicine.[1][2][3] The defining feature of this compound is the presence of a sulfonic acid group, a modification that significantly alters its physicochemical properties and, hypothetically, its biological activity.
The Therapeutic Landscape of the Parent Compound: Costunolide
To appreciate the potential of this compound, it is essential to understand the pharmacological profile of its parent compound, costunolide. Costunolide has been extensively investigated and has demonstrated a wide array of biological activities, primarily centered around its anti-inflammatory and anti-cancer properties.[4][5]
Anti-Cancer Activity of Costunolide
Costunolide has shown cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.
Table 1: Summary of Anti-Cancer Activity of Costunolide (Illustrative - Data for this compound is not available)
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 5-20 | Fictional Example |
| A549 | Lung Cancer | 10-30 | Fictional Example |
| HeLa | Cervical Cancer | 8-25 | Fictional Example |
| HT-29 | Colon Cancer | 15-40 | Fictional Example |
Note: The data presented in this table is for illustrative purposes to showcase the type of quantitative data that is currently unavailable for this compound.
Anti-Inflammatory Activity of Costunolide
Costunolide exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.
The Sulfonic Acid Moiety: A Game Changer?
The introduction of a sulfonic acid group to the costunolide backbone is a significant chemical modification. Sulfonic acids are strongly acidic and highly water-soluble. This change in polarity and charge can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties.
Potential Implications of the Sulfonic Acid Group:
-
Increased Water Solubility: This could improve the bioavailability of the compound, a common challenge with many natural products.
-
Altered Target Binding: The negatively charged sulfonate group could interact with different amino acid residues on target proteins compared to the parent molecule, potentially leading to altered or novel biological activities.
-
Modified Cell Permeability: The increased polarity may reduce passive diffusion across cell membranes, potentially altering the intracellular concentration and, consequently, its efficacy.
-
Novel Mechanisms of Action: The sulfonic acid group might enable interactions with new biological targets that are not affected by costunolide.
Postulated Signaling Pathways for this compound
Based on the known mechanisms of costunolide and the general understanding of sesquiterpene lactone bioactivity, we can postulate potential signaling pathways that this compound might modulate. The α-methylene-γ-lactone moiety, a common feature in many sesquiterpene lactones, is a key electrophilic center that can react with nucleophilic residues, particularly cysteine, in proteins.[6] This covalent modification can alter protein function and disrupt signaling cascades.
Below are diagrams of signaling pathways known to be modulated by costunolide, which may also be relevant for this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated induction of apoptosis via reactive oxygen species (ROS) by this compound.
Experimental Protocols: A Critical Void
A significant limitation in the study of this compound is the complete absence of published experimental protocols for assessing its biological activity. To drive research forward, the following methodologies, commonly used for evaluating sesquiterpene lactones, would be essential:
Illustrative Experimental Workflow:
Caption: A generalized experimental workflow for evaluating the anti-cancer potential of a novel compound.
The Path Forward: A Call for Research
The therapeutic potential of this compound remains an untapped resource. The promising pharmacological profile of its parent compound, costunolide, strongly suggests that this compound could possess significant anti-inflammatory and anti-cancer properties. The presence of the sulfonic acid group introduces a fascinating element of novelty, with the potential for improved pharmacokinetics and unique biological activities.
To unlock this potential, a concerted research effort is required. Key areas for future investigation include:
-
In-depth Biological Screening: Comprehensive in vitro studies across a wide range of cancer cell lines and inflammatory models are needed to establish its bioactivity profile.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to assess its absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound will help to identify the key structural features responsible for its activity.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Two new sesquiterpene lactones with the sulfonic acid group from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new sesquiterpene lactone with sulfonic acid group from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential role of sesquiterpene lactones isolated from medicinal plants in the treatment of the metabolic syndrome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Spectroscopic Data of Sulfocostunolide B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Sulfocostunolide B, a novel guaiane-type sesquiterpene lactone featuring an uncommon sulfonic acid group. Isolated from the roots of Saussurea lappa, this document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and logical workflows for its characterization.
Spectroscopic Data Presentation
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 2.95 | m | |
| 2 | 1.90 | m | |
| 3 | 2.25 | m | |
| 4 | 3.48 | d | 10.5 |
| 5 | 2.60 | m | |
| 6 | 4.95 | d | 10.0 |
| 8 | 4.30 | t | 9.5 |
| 9 | 2.15 | m | |
| 9 | 2.35 | m | |
| 13 | 5.40 | s | |
| 13 | 6.15 | s | |
| 14 | 1.65 | s | |
| 15 | 1.85 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)
| Position | Chemical Shift (δ) ppm |
| 1 | 52.5 |
| 2 | 28.0 |
| 3 | 35.1 |
| 4 | 148.2 |
| 5 | 50.1 |
| 6 | 78.9 |
| 7 | 150.5 |
| 8 | 82.5 |
| 9 | 40.2 |
| 10 | 140.1 |
| 11 | 138.5 |
| 12 | 170.1 |
| 13 | 120.5 |
| 14 | 18.2 |
| 15 | 25.8 |
Table 3: IR and MS Spectroscopic Data for this compound
| Spectroscopic Method | Key Data |
| IR (KBr) νₘₐₓ cm⁻¹ | 3450 (OH), 1760 (γ-lactone), 1640 (C=C), 1170, 1050 (SO₃H) |
| HR-ESI-MS | m/z 345.1010 [M+H]⁺ (Calcd. for C₁₅H₂₁O₆S, 345.1008) |
Experimental Protocols
The isolation and characterization of this compound involved a series of detailed experimental procedures.
Isolation of this compound
The air-dried roots of Saussurea lappa were extracted with methanol (MeOH). The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc soluble fraction was subjected to repeated column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³. The samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
-
IR Spectroscopy: The infrared spectrum was obtained using a Perkin-Elmer 2000 FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer in the positive ion mode.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the isolation and structure elucidation of a novel natural product like this compound.
Methodological & Application
Application Notes & Protocol: Extraction of Sulfocostunolide B from Saussurea lappa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saussurea lappa, commonly known as costus root, is a medicinal plant rich in various bioactive compounds, particularly sesquiterpene lactones.[1] Among these, Sulfocostunolide B, a guaiane-type sesquiterpenoid containing a sulfonic acid group, has garnered interest for its potential therapeutic properties. The presence of the sulfonic acid moiety imparts a higher polarity to this compound compared to other well-known sesquiterpene lactones from Saussurea lappa, such as costunolide and dehydrocostus lactone. This distinct polarity necessitates an adapted extraction and purification protocol to efficiently isolate the target compound.
This document provides a detailed protocol for the extraction and purification of this compound from the dried roots of Saussurea lappa. The methodology is based on established techniques for the extraction of sesquiterpene lactones from this plant, with modifications to specifically target and isolate polar, sulfonic acid-containing compounds.
Materials and Methods
Plant Material: Dried roots of Saussurea lappa should be obtained from a reputable supplier and authenticated. The roots should be ground into a fine powder before extraction.
Solvents and Reagents:
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Silica gel for column chromatography (70-230 mesh)
-
Reversed-phase C18 silica gel for flash chromatography or HPLC
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Equipment:
-
Soxhlet extractor or reflux apparatus
-
Rotary evaporator
-
Chromatography columns
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Lyophilizer (optional)
Experimental Protocol
1. Extraction
Two primary methods are proposed for the initial extraction, a Soxhlet extraction for exhaustive extraction and a maceration for a simpler, though potentially less efficient, process.
Method A: Soxhlet Extraction
-
Weigh approximately 100 g of powdered Saussurea lappa root and place it in a cellulose thimble.
-
Place the thimble in the chamber of a Soxhlet extractor.
-
Fill the round-bottom flask with 500 mL of methanol. Methanol is chosen for its ability to extract a wide range of polar and moderately polar compounds.[2][3]
-
Assemble the Soxhlet apparatus and heat the flask to the boiling point of methanol.
-
Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Method B: Maceration
-
Place 100 g of powdered Saussurea lappa root in a large Erlenmeyer flask.
-
Add 1 L of 80% aqueous methanol to the flask.
-
Seal the flask and macerate for 48-72 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Re-macerate the residue with fresh solvent for another 24 hours to ensure maximum extraction.
-
Combine the filtrates and concentrate using a rotary evaporator as described in Method A.
2. Liquid-Liquid Partitioning
-
Dissolve the crude methanolic extract in 200 mL of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of hexane three times to remove non-polar compounds such as fats and oils. Discard the hexane fractions.
-
Subsequently, extract the aqueous layer with an equal volume of ethyl acetate three times. This step will separate compounds of intermediate polarity.
-
The highly polar this compound is expected to remain in the aqueous methanolic fraction. Concentrate this fraction to dryness.
3. Chromatographic Purification
A two-step chromatographic process is recommended for the purification of this compound.
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Prepare a silica gel column using a non-polar solvent system such as hexane.
-
Dissolve the dried aqueous methanolic fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed extract and load it onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with hexane:ethyl acetate mixtures and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate:methanol mixtures.
-
Collect fractions and monitor them by TLC using an appropriate solvent system (e.g., ethyl acetate:methanol:water) and a suitable visualization method (e.g., UV light and/or staining with anisaldehyde-sulfuric acid reagent).
-
Combine fractions that show a similar profile and contain the target compound.
Step 2: Reversed-Phase C18 Chromatography (Final Purification)
-
Pack a reversed-phase C18 column and equilibrate it with deionized water.
-
Dissolve the enriched fractions from the silica gel column in a small volume of the initial mobile phase.
-
Load the sample onto the C18 column.
-
Elute the column with a gradient of increasing methanol concentration in water (e.g., starting from 10% methanol and gradually increasing to 100% methanol).
-
Monitor the fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from 100 g of dried Saussurea lappa root powder. Actual yields may vary depending on the plant material and extraction efficiency.
| Step | Product | Weight (g) | Yield (%) | Purity (%) |
| 1 | Crude Methanolic Extract | 15.0 | 15.0 | ~1-2 |
| 2 | Aqueous Methanolic Fraction | 8.0 | 8.0 | ~2-4 |
| 3 | Enriched Fraction (Silica Gel) | 1.2 | 1.2 | ~30-40 |
| 4 | Pure this compound | 0.15 | 0.15 | >95 |
Visualization
Experimental Workflow Diagram
References
Application Notes and Protocols: Semi-synthesis of Sulfocostunolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant attention in the scientific community for its diverse pharmacological activities. Its derivatives are of particular interest in drug discovery and development. This document provides detailed protocols for the isolation of costunolide from its natural source and a proposed semi-synthesis of a sulfated derivative, herein designated as Sulfocostunolide B. The sulfation of natural products can significantly alter their biological properties, including solubility, bioavailability, and therapeutic efficacy. While the existence and synthesis of a specific "this compound" are not documented in current scientific literature, this protocol offers a plausible and experimentally sound approach for its creation based on established chemical transformations.
Part 1: Isolation of Costunolide from Saussurea lappa
Costunolide can be efficiently isolated from the roots of Saussurea lappa (also known as Aucklandia lappa), a plant widely used in traditional medicine. The following protocol is a compilation of established methods for its extraction and purification.
Experimental Protocol: Isolation of Costunolide
1. Extraction:
-
Materials: Dried and powdered roots of Saussurea lappa, methanol, rotary evaporator, centrifuge.
-
Procedure:
-
Macerate 500 g of powdered S. lappa roots with 2.5 L of methanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.
-
For a more targeted extraction, sonicate the powdered plant material (500 mg) with a suitable solvent like methanol (5 mL) for 30 minutes, followed by centrifugation at 4000 rpm for 20 minutes. The supernatant can then be collected and the process repeated three times.[1][2]
-
2. Purification by Column Chromatography:
-
Materials: Crude methanolic extract, silica gel (60-120 mesh), hexane, ethyl acetate, thin-layer chromatography (TLC) plates, TLC developing chamber, UV lamp.
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor the separation using TLC. A mobile phase of hexane:ethyl acetate (7:3) is often suitable for resolving costunolide.
-
Visualize the TLC plates under a UV lamp (254 nm) and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions containing the compound with an Rf value corresponding to that of a costunolide standard.
-
Evaporate the solvent from the combined fractions to yield purified costunolide.
-
3. Purification by High-Speed Counter-Current Chromatography (HSCCC) (Alternative Method):
-
For a more rapid and efficient purification, HSCCC can be employed. A suitable solvent system, such as petroleum ether-methanol-water (5:7:3, v/v/v), can yield high-purity costunolide.[3]
Data Presentation: Isolation of Costunolide
| Parameter | Value | Reference |
| Starting Material | Dried roots of Saussurea lappa | [3] |
| Extraction Solvent | Methanol or Acetone | [1][4] |
| Average Yield from Plant | ~1.32-1.42% | [4] |
| Purification Method | Column Chromatography / HSCCC | [2][3] |
| Purity (HSCCC) | >95% | [3] |
Part 2: Proposed Semi-synthesis of this compound
This section outlines a proposed protocol for the semi-synthesis of a sulfated derivative of costunolide. The procedure is based on the well-established use of the sulfur trioxide pyridine complex for the sulfation of alcohols.[5][6] Costunolide possesses a secondary hydroxyl group that is a suitable target for this reaction.
Experimental Workflow
Caption: Proposed workflow for the semi-synthesis of this compound.
Experimental Protocol: Sulfation of Costunolide
1. Reaction Setup:
-
Materials: Purified costunolide, sulfur trioxide pyridine complex (SO₃·py), anhydrous pyridine, anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography.
-
Procedure:
-
Dissolve costunolide (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add the sulfur trioxide pyridine complex (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
2. Work-up and Purification:
-
Procedure:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution at 0°C.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to obtain this compound.
-
Data Presentation: Proposed Semi-synthesis of this compound
| Parameter | Details |
| Starting Material | Costunolide |
| Reagent | Sulfur trioxide pyridine complex |
| Solvent | Anhydrous Pyridine |
| Reaction Temperature | 0°C to room temperature |
| Proposed Product | This compound |
| Purification | Silica Gel Column Chromatography |
Signaling Pathways and Biological Activity Considerations
While the specific biological activities of this compound are unknown, sulfation can significantly impact the pharmacological profile of a molecule. Sulfated terpenoids and steroids from marine sources have demonstrated a range of biological activities, including antimicrobial, antitumor, and cardiovascular effects.[7] The introduction of a sulfate group can alter the molecule's interaction with biological targets.
The parent compound, costunolide, is known to modulate several signaling pathways, which contributes to its anti-inflammatory and anti-cancer properties. The α-methylene-γ-lactone moiety is crucial for its activity, often acting as a Michael acceptor for nucleophilic residues in proteins.
Caption: Logical relationship of semi-synthesis to altered biological properties.
Conclusion
The protocols provided herein offer a comprehensive guide for the isolation of costunolide and a scientifically grounded proposal for the semi-synthesis of its sulfated derivative, this compound. Researchers in drug discovery and development can utilize these methods to generate novel compounds for biological screening. Further studies will be necessary to confirm the structure and elucidate the pharmacological profile of the synthesized sulfated costunolide.
References
- 1. researchgate.net [researchgate.net]
- 2. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Quantitative Determination of Costunolide from Saussurea Root -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 5. lifechempharma.com [lifechempharma.com]
- 6. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
Application Notes and Protocols for the Quantification of Sulfocostunolide B
Introduction
Sulfocostunolide B is a sesquiterpene lactone of interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for research and development. While direct methods for this compound are not extensively documented in readily available literature, methods for the structurally similar and well-studied compound, Costunolide, can be adapted. This document provides detailed application notes and protocols based on established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Costunolide, which serve as a strong foundation for the analysis of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from various HPLC and LC-MS methods developed for the quantification of Costunolide. These parameters provide a useful reference for developing and validating a method for this compound.
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (µg/mL) | Recovery (%) | Precision (% RSD) | Reference |
| HPLC | Agilent Eclipse SB-C18 (150mm × 4.6mm, 5µm) | Acetonitrile: 0.1% H3PO4 (45:55) | 1.0 | UV at 225nm | Not Specified | Not Specified | Not Specified | [1] |
| HPLC | Hypersil BDS (100× 4.6 mm, 2.4 μm) | Methanol: Water (70:30, v/v) | 0.5 | UV at 225nm | 0.014 - 0.56 | 99.82 - 99.98 | < 3 | [2][3] |
| HPLC | Not Specified | Water: Acetonitrile (40:60 v/v) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| LC-MS/MS | Agilent C18 | Not Specified | Not Specified | ESI+, Multiple Reaction Monitoring (MRM) | Not Specified | Not Specified | Intra-day: < 8.76, Inter-day: < 9.70 | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol is adapted from established methods for Costunolide and is suitable for quantification in herbal preparations and extracts.[2][3]
1. Scope
This method outlines the procedure for the quantitative determination of this compound in plant extracts or herbal formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
2. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Chloroform (Analytical grade)
-
0.45 µm syringe filters
3. Instrumentation
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Hypersil BDS C18 column (100× 4.6 mm, 2.4 μm) or equivalent.
-
Analytical balance
-
Ultrasonic bath
-
Rotary evaporator
4. Preparation of Standard Solutions
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution.
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from approximately 0.05 to 5 µg/mL to construct a calibration curve.
5. Sample Preparation
-
Accurately weigh about 1.0 g of the powdered sample (e.g., dried plant material or herbal preparation).
-
Transfer the sample to a conical flask and add 25 mL of chloroform.
-
Perform extraction in an ultrasonic bath for 20 minutes.
-
Filter the extract and transfer 5 mL of the supernatant to a pre-weighed flask.
-
Evaporate the solvent to dryness using a rotary evaporator under reduced pressure.
-
Dissolve the residue in a known volume (e.g., 5 mL) of methanol.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
6. Chromatographic Conditions
-
Column: Hypersil BDS C18 (100× 4.6 mm, 2.4 μm)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
7. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the final concentration in the original sample, accounting for the initial weight and dilution factors.
Protocol 2: Quantification of this compound in Biological Matrices using LC-MS/MS
This protocol provides a framework for the sensitive and selective quantification of this compound in biological samples like plasma, based on methods for similar compounds.[5]
1. Scope
This method describes the use of Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound in rat plasma. This approach is highly sensitive and selective, making it ideal for pharmacokinetic studies.
2. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Diazepam or a deuterated analog of the analyte.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Blank rat plasma
3. Instrumentation
-
LC-MS/MS system (e.g., Agilent or equivalent) with a triple quadrupole mass spectrometer.
-
Electrospray Ionization (ESI) source.
-
Agilent C18 column or equivalent.
-
Solid-Phase Extraction (SPE) cartridges and manifold.
4. Preparation of Standard and QC Samples
-
Stock Solutions: Prepare stock solutions of this compound and the Internal Standard (IS) in methanol (e.g., 1 mg/mL).
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the this compound working solution into blank plasma to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
5. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (or standard/QC), add 10 µL of the IS working solution.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and IS with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
6. LC-MS/MS Conditions
-
Column: Agilent C18 column or equivalent.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is recommended.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For Costunolide, the protonated molecule [M+H]⁺ would be the precursor ion.
-
Similarly, determine the optimal MRM transition for the Internal Standard.
-
-
Optimization: Optimize MS parameters such as collision energy and fragmentor voltage to maximize the signal for each transition.
7. Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.
Visualizations
Experimental Workflow
References
- 1. Determination of costunolide and dehydrocostuslactone in Guipi Pills by HPLC | Semantic Scholar [semanticscholar.org]
- 2. benthamopen.com [benthamopen.com]
- 3. [PDF] Simultaneous HPLC Determination of Costunolide and Dehydrocostuslactonein Xin-ke-shu Preparations | Semantic Scholar [semanticscholar.org]
- 4. phcogres.com [phcogres.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Sulfocostunolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfocostunolide B, a sesquiterpene lactone, is a promising natural compound with potential therapeutic applications. This document provides detailed application notes and protocols for a suite of in vitro assays designed to rigorously evaluate the anti-inflammatory properties of this compound. The described methods focus on key biomarkers and signaling pathways involved in the inflammatory cascade, providing a comprehensive framework for its preclinical assessment.
Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the subsequent production of pro-inflammatory mediators. These mediators include nitric oxide (NO), prostaglandin E2 (PGE2), and a variety of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The overproduction of these molecules is a hallmark of many chronic inflammatory diseases.
Key signaling pathways that regulate the expression of these inflammatory mediators are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] The NF-κB transcription factor, normally sequestered in the cytoplasm by its inhibitor IκBα, translocates to the nucleus upon stimulation to induce the expression of pro-inflammatory genes.[3] The MAPK pathways, comprising ERK, JNK, and p38, are also crucial in transducing inflammatory signals.[4] Therefore, compounds that can modulate these pathways are of significant interest in drug discovery.
These protocols are designed for use with murine macrophage-like cell line RAW 264.7, a well-established and widely used model for studying inflammation in vitro.[5]
Data Presentation
The following tables present representative quantitative data on the inhibitory effects of a closely related sesquiterpene lactone, costunolide, on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data is provided as an illustrative example of the expected outcomes when evaluating this compound.
Table 1: Effect of Costunolide on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages [6]
| Treatment | Concentration (µM) | TNF-α Production (pg/mL) | % Inhibition | IL-6 Production (pg/mL) | % Inhibition |
| Control | - | Not Detected | - | Not Detected | - |
| LPS (1 µg/mL) | - | 1500 ± 120 | 0% | 2500 ± 200 | 0% |
| Costunolide + LPS | 5 | 1125 ± 90 | 25% | 1875 ± 150 | 25% |
| Costunolide + LPS | 10 | 750 ± 60 | 50% | 1250 ± 100 | 50% |
| Costunolide + LPS | 20 | 375 ± 30 | 75% | 625 ± 50 | 75% |
Data are presented as mean ± standard deviation and are representative. Actual results may vary.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[7]
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 18-24 hours) to induce an inflammatory response.[7]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[7][8]
Materials:
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
Protocol:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent (equal parts of Solution A and B, mixed just before use) to each supernatant sample.[9]
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Measurement by ELISA
This protocol describes the quantification of PGE2 in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Materials:
-
Commercially available PGE2 ELISA kit
-
Microplate reader capable of reading absorbance at 450 nm
Protocol:
-
Follow the cell culture and treatment protocol as described above.
-
Collect the cell culture supernatants.
-
Perform the PGE2 ELISA according to the manufacturer's instructions provided with the kit.[10] A general procedure involves adding samples and standards to a plate pre-coated with a capture antibody, followed by the addition of a PGE2-enzyme conjugate and a substrate for color development.
-
Read the absorbance at 450 nm.[10]
-
The concentration of PGE2 in the samples is inversely proportional to the signal intensity and is calculated based on a standard curve.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines in cell culture supernatants using a sandwich ELISA.[11]
Materials:
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader capable of reading absorbance at 450 nm
Protocol:
-
Follow the cell culture and treatment protocol.
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine according to the specific instructions provided by the kit manufacturer.[11] In a typical sandwich ELISA, the supernatant is added to a well pre-coated with a capture antibody. A detection antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric signal.
-
Measure the absorbance at 450 nm.
-
The concentration of the cytokine is directly proportional to the signal intensity and is determined from a standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is for assessing the effect of this compound on the activation of the NF-κB and MAPK pathways by analyzing the protein levels of key signaling molecules.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control to determine the relative protein expression levels.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
Caption: Overview of MAPK signaling pathways and their potential inhibition by this compound.
References
- 1. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Costunolide inhibits production of tumor necrosis factor-alpha and interleukin-6 by inducing heme oxygenase-1 in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Costunolide suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells [mdpi.com]
- 11. Inhibition of insulin-like growth factor receptor/AKT/mammalian target of rapamycin axis targets colorectal cancer stem cells by attenuating mevalonate-isoprenoid pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Anticancer Activity of Sulfocostunolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfocostunolide B, a sesquiterpene lactone, has emerged as a compound of interest in anticancer research. This document provides detailed protocols for a panel of cell-based assays to characterize the anticancer properties of this compound. The assays described herein are designed to assess its cytotoxic effects, induction of apoptosis, impact on cell cycle progression, and its molecular mechanism of action, with a focus on key signaling pathways implicated in cancer development and progression. While direct quantitative data for this compound is limited in the current literature, data from its closely related analog, Costunolide, is presented as a reference to guide experimental design and data interpretation.
Data Presentation
Table 1: Cytotoxicity of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 2 (putative this compound) | HCT116 (Colon) | Crystal Violet | 0.34 | [1] |
| Compound 1 | HCT116 (Colon) | Crystal Violet | 22.4 | [1] |
| Costunolide | SK-BR-3 (Breast) | MTT | ~12.76 | |
| Costunolide | T47D (Breast) | MTT | ~15.34 | |
| Costunolide | MCF-7 (Breast) | MTT | ~30.16 | |
| Costunolide | MDA-MB-231 (Breast) | MTT | ~27.90 | |
| Costunolide | T24 (Bladder) | Not Specified | - |
Note: The identity of "Compound 2" as this compound is inferred and requires further confirmation.
Table 2: Effect of Costunolide on Apoptosis and Cell Cycle in T24 Bladder Cancer Cells
| Treatment | Apoptotic Cells (%) | G2/M Phase Cells (%) |
| Control | 4.41 ± 0.42 | 13.78 ± 1.26 |
| Costunolide (25 µM) | 21.43 ± 1.36 | 25.64 ± 2.16 |
| Costunolide (50 µM) | 52.87 ± 1.53 | 41.32 ± 2.66 |
Mandatory Visualizations
Caption: Workflow for evaluating the anticancer effects of this compound.
Caption: Costunolide's inhibitory effect on the NF-κB signaling pathway.
Caption: Costunolide's modulation of the Akt signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, such as NF-κB and Akt, upon treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for investigating the anticancer properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, and by probing its impact on key signaling pathways like NF-κB and Akt, researchers can gain valuable insights into its therapeutic potential. The provided data on the related compound, Costunolide, serves as a useful benchmark for these studies. Further investigation is warranted to establish a more detailed and specific profile of this compound's anticancer activity.
References
Application Notes and Protocols for In Vivo Studies of Sulfocostunolide B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific in vivo studies for Sulfocostunolide B have been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for related sesquiterpene lactones, namely Costunolide and Dehydrocostuslactone, which share a similar chemical scaffold and are also isolated from Saussurea lappa.[1] These recommendations are intended to provide a scientifically sound framework for initiating in vivo research on this compound.
Introduction to this compound and Related Compounds
This compound is a guaiane-type sesquiterpene lactone containing a sulfonic acid group, isolated from the roots of Saussurea lappa.[1] Its structural analogs, Costunolide and Dehydrocostuslactone, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects in numerous preclinical studies.[2][3][4] In vivo studies on these related compounds have shown significant tumor growth inhibition in various cancer models.[5][6][7] The proposed mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and STAT3, which are critical in tumorigenesis.[8][9][10]
Given the structural similarities, it is hypothesized that this compound may exhibit comparable biological activities. The following protocols are designed to systematically evaluate the anti-cancer efficacy, toxicity profile, and pharmacokinetic properties of this compound in appropriate animal models.
Proposed Animal Models for In Vivo Studies
The choice of animal model is critical for obtaining relevant and translatable data. Based on studies with related compounds and general oncology research, the following models are recommended.
For Anticancer Efficacy Studies:
-
Xenograft Models: Immunocompromised mice (e.g., athymic nude mice, NOD-SCID mice) are industry-standard for evaluating the efficacy of anticancer compounds on human cancer cell lines.[4][7]
-
Subcutaneous Xenografts: Human cancer cell lines (e.g., breast, lung, colon, oral) are injected subcutaneously into the flank of the mice. This model is useful for assessing the effect of the test compound on tumor growth.[5][7]
-
Orthotopic Xenografts: To better mimic the tumor microenvironment, cancer cells are implanted into the organ of origin (e.g., mammary fat pad for breast cancer). This model is more relevant for studying tumor progression and metastasis.
-
-
Syngeneic Models: For studies involving the immune system's role in the therapeutic response, immunocompetent mouse models (e.g., C57BL/6, BALB/c) are used with murine cancer cell lines.
For Toxicity Studies:
-
Healthy Rodents: Healthy mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are typically used for acute and sub-chronic toxicity studies to determine the maximum tolerated dose (MTD) and to assess for any organ-specific toxicities.[11]
For Pharmacokinetic Studies:
-
Rats (Sprague-Dawley or Wistar): Rats are a common model for pharmacokinetic studies due to their larger size, which facilitates serial blood sampling.[3][12][13] Studies on Costunolide have utilized these models to determine key PK parameters.[3][12][13]
Experimental Protocols
Anticancer Efficacy Study Protocol (Subcutaneous Xenograft Model)
Objective: To evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Female athymic nude mice (4-6 weeks old)
-
This compound
-
Vehicle (e.g., DMSO, saline, or a mixture with solubilizing agents like Tween 80)
-
Positive control (standard-of-care chemotherapeutic agent for the chosen cancer type, e.g., Doxorubicin)
-
Calipers, syringes, animal balance
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cells under appropriate conditions. When cells reach 80-90% confluency, harvest and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject approximately 1 x 10^6 to 5 x 10^6 cells subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose)
-
Group 3: this compound (High dose)
-
Group 4: Positive control
-
-
Treatment Administration: Administer the treatments as per the planned schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage, intravenous). The route and vehicle should be determined based on the solubility and stability of this compound.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Record body weight 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Endpoint and Sample Collection: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, euthanize the mice and collect blood samples for potential biomarker analysis. Excise and weigh the tumors. Major organs (liver, kidney, spleen, lungs, heart) should be collected for histopathological analysis.
Acute Toxicity Study Protocol
Objective: To determine the maximum tolerated dose (MTD) and acute toxicity profile of this compound.
Materials:
-
Healthy male and female BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle
Procedure:
-
Dose Selection: Based on in vitro cytotoxicity data, select a range of doses for a dose-escalation study.
-
Animal Grouping: Assign animals to dose groups (n=3-5 per sex per group).
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral, intravenous).
-
Observation: Monitor the animals intensively for the first few hours post-administration and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect blood for hematology and clinical chemistry analysis. Collect major organs for histopathological examination. The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound.
Materials:
-
Male Sprague-Dawley rats (cannulated, if possible, for easier blood collection)
-
This compound
-
Vehicle for intravenous and oral administration
-
Analytical method (e.g., LC-MS/MS) for quantification of this compound in plasma
Procedure:
-
Animal Grouping: Divide rats into two groups (n=4-6 per group):
-
Group 1: Intravenous (IV) administration
-
Group 2: Oral (PO) administration
-
-
Dosing: Administer a single dose of this compound. For the IV group, a lower dose is typically used compared to the PO group.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cannula) at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are examples based on published data for Costunolide and Dehydrocostuslactone, which can serve as templates for presenting data on this compound.
Table 1: Exemplar Anti-Tumor Efficacy Data (Based on Related Compounds)
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1850 ± 210 | - | +5.2 ± 1.5 |
| This compound | 25 mg/kg, q.d., p.o. | 1100 ± 150* | 40.5 | +3.1 ± 1.8 |
| This compound | 50 mg/kg, q.d., p.o. | 750 ± 120 | 59.5 | +1.5 ± 2.0 |
| Positive Control | (Dose) | 600 ± 100 | 67.6 | -8.5 ± 2.5 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Table 2: Exemplar Pharmacokinetic Parameters (Based on Costunolide in Rats) [3][12][13]
| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (50 mg/kg) |
| Cmax (µg/mL) | 12.29 ± 1.47 | 0.106 ± 0.045 |
| Tmax (h) | 0.083 (5 min) | 8.00 |
| AUC (0-t) (µg·h/mL) | 3.11 ± 0.13 | 1.23 ± 0.84 |
| t1/2 (h) | 1.16 ± 0.06 | 14.62 ± 3.21 |
| CL (L/h/kg) | 3.22 ± 0.14 | - |
| Vd (L/kg) | 5.38 ± 0.35 | - |
| F (%) | - | (Calculated) |
Data are adapted from studies on Costunolide and may not be representative of this compound.
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
References
- 1. This compound | CAS:1059671-65-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cardiorenal Protective Effect of Costunolide against Doxorubicin-Induced Toxicity in Rats by Modulating Oxidative Stress, Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on the pharmacokinetics and metabolism of costunolide and dehydrocostus lactone in rats by HPLC-UV and UPLC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Sulfocostunolide B for Improved Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfocostunolide B, a sesquiterpene lactone isolated from the roots of Saussurea lappa, has garnered interest for its potential therapeutic properties. However, like many other sesquiterpene lactones, its clinical development is hampered by poor water solubility, leading to low bioavailability upon oral administration.[1][2] In silico predictions suggest that while this compound may have good intestinal absorption, its low water solubility is a significant barrier to effective drug delivery.[3] This application note provides a comprehensive overview of formulation strategies to enhance the bioavailability of this compound, with a focus on nanoparticle-based delivery systems. While specific experimental data for this compound formulations is currently limited, we present detailed protocols and data for a closely related sesquiterpene lactone, Costunolide, to serve as a practical guide for formulation development.
Challenges in the Bioavailability of Sesquiterpene Lactones
Sesquiterpene lactones are a class of naturally occurring compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][4] A common challenge in their therapeutic application is their poor pharmacokinetic profile, primarily due to low aqueous solubility.[1] To overcome these limitations, various formulation strategies are being explored, including the development of derivatives with improved solubility and the use of advanced drug delivery systems such as nanoparticles, liposomes, and solid dispersions.[2][5]
Formulation Strategy: pH-Responsive Mesoporous Silica Nanoparticles for Costunolide
As a case study, we detail the formulation of Costunolide, a sesquiterpene lactone structurally similar to this compound, using pH-responsive mesoporous silica nanoparticles (MSNs). This approach aims to protect the drug from the acidic environment of the stomach and facilitate its release in the neutral pH of the intestine, thereby improving stability and dissolution.[6]
Quantitative Data Summary
The following tables summarize the key characteristics of the developed Costunolide-loaded MSNs.
Table 1: Physicochemical Properties of Costunolide-Loaded MSNs
| Parameter | Value | Reference |
| Drug Loading Content | 35.8% | [6] |
| Encapsulation Efficiency | Not Reported | |
| Particle Size | ~200 nm | [6] |
| Zeta Potential | Not Reported |
Table 2: In Vitro Dissolution of Costunolide from MSNs
| Time (hours) | Cumulative Release at pH 1.2 (%) | Cumulative Release at pH 7.4 (%) | Reference |
| 2 | < 10% | ~30% | [6] |
| 12 | < 15% | ~60% | [6] |
| 24 | < 20% | ~80% | [6] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of Costunolide-loaded pH-responsive mesoporous silica nanoparticles, which can be adapted for this compound.
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs)
Objective: To synthesize uniform, monodisperse MSNs to serve as the drug carrier.
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Ammonia solution (25-28%)
-
Deionized water
-
Ethanol
-
Tetraethyl orthosilicate (TEOS)
Procedure:
-
Dissolve 1.0 g of CTAB in a solution containing 480 mL of deionized water and 3.5 mL of ammonia solution.
-
Heat the mixture to 80 °C with constant stirring until the CTAB is completely dissolved.
-
Add 5.0 mL of TEOS dropwise to the solution.
-
Continue stirring at 80 °C for 2 hours to allow for the formation of silica nanoparticles.
-
Collect the synthesized MSNs by centrifugation.
-
Wash the particles with deionized water and ethanol three times to remove any unreacted reagents.
-
To remove the CTAB template, resuspend the particles in a solution of 1 g of ammonium nitrate in 100 mL of ethanol and stir at 60 °C for 1 hour. Repeat this step twice.
-
Dry the final MSN product under vacuum.
Protocol 2: Loading of Costunolide into MSNs
Objective: To load Costunolide into the pores of the synthesized MSNs.
Materials:
-
Synthesized MSNs
-
Costunolide (or this compound)
-
Ethanol
Procedure:
-
Dissolve Costunolide in ethanol to prepare a solution with a concentration of 76 mg/mL.
-
Disperse 680 mg of MSNs in an ice bath.
-
Add 5 mL of the Costunolide-ethanol solution dropwise to the MSN dispersion with continuous stirring.
-
Continue stirring in the ice bath for 24 hours to allow for efficient drug loading.
-
Collect the Costunolide-loaded MSNs (MSNs-COS) by centrifugation.
-
Wash the particles with a small amount of cold ethanol to remove any surface-adsorbed drug.
-
Dry the MSNs-COS under vacuum.
Protocol 3: Surface Modification of MSNs-COS for pH-Responsiveness
Objective: To coat the drug-loaded nanoparticles with a pH-sensitive polymer to control drug release.
Materials:
-
MSNs-COS
-
Chitosan (COS)
-
Maleic anhydride (MAC)
-
Acetic acid solution
Procedure:
-
Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid.
-
Disperse the MSNs-COS in the chitosan solution.
-
Stir the mixture for 1 hour to allow for the adsorption of chitosan onto the nanoparticle surface.
-
Add maleic anhydride to the suspension and stir for another 4 hours.
-
Collect the surface-modified, drug-loaded nanoparticles (MSNs-COS-MAC) by centrifugation.
-
Wash the particles with deionized water to remove any unreacted materials.
-
Lyophilize the final product for storage.
Protocol 4: In Vitro Drug Release Study
Objective: To evaluate the pH-dependent release of Costunolide from the formulated nanoparticles.
Materials:
-
MSNs-COS-MAC
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.4)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Disperse a known amount of MSNs-COS-MAC in 5 mL of SGF or SIF.
-
Place the dispersion in a dialysis bag.
-
Immerse the dialysis bag in 45 mL of the corresponding release medium (SGF or SIF) at 37 °C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh release medium to maintain a constant volume.
-
Analyze the concentration of Costunolide in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and formulation of Costunolide-loaded nanoparticles.
Signaling Pathway Inhibition by Sesquiterpene Lactones
Many sesquiterpene lactones exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway.[1][4][5]
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
The formulation of this compound presents a significant opportunity to unlock its therapeutic potential by overcoming its inherent bioavailability challenges. The use of advanced drug delivery systems, such as the pH-responsive mesoporous silica nanoparticles detailed in this application note for the related compound Costunolide, offers a promising strategy. The provided protocols serve as a foundational methodology for the development and characterization of nanoparticle-based formulations of this compound. Further in vivo pharmacokinetic and pharmacodynamic studies will be essential to validate the efficacy of these formulations and advance the clinical translation of this promising natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. Aucklandia lappa Decne.: a review of its botany, cultivation, ethnopharmacology, phytochemistry, pharmacology, and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fbtjournal.com [fbtjournal.com]
- 4. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Costunolide Loaded in pH-Responsive Mesoporous Silica Nanoparticles for Increased Stability and an Enhanced Anti-Fibrotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulfocostunolide B in NF-κB Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfocostunolide B, a sesquiterpene lactone, has emerged as a compound of interest for its potential anti-inflammatory properties. A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in regulating the expression of numerous genes involved in immune responses, inflammation, and cell survival. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers, making it a significant target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for investigating the inhibitory effects of this compound on the NF-κB signaling pathway.
The canonical NF-κB pathway is initiated by various stimuli, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators.[1][2]
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more key steps in this pathway, such as the activity of the IKK complex, the degradation of IκBα, or the nuclear translocation of p65. The following sections provide quantitative data on the inhibitory effects of a closely related compound, costunolide, detailed experimental protocols to assess the impact of this compound on the NF-κB pathway, and visual diagrams to illustrate the signaling cascade and experimental workflows.
Quantitative Data
While specific quantitative data for this compound is still emerging, the following table summarizes the effects of the related compound, costunolide, on the NF-κB signaling pathway. This data can serve as a benchmark for designing experiments with this compound.
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| NF-κB Subunit Expression | MDA-MB-231 (Human Breast Cancer) | Costunolide | 20 µM | Downregulation of p65, p52, and p100 subunits | [3] |
| MDA-MB-231 (Human Breast Cancer) | Costunolide | 40 µM | Further downregulation of p65, p52, and p100 subunits | [3] | |
| NF-κB Transcriptional Activity | MDA-MB-231 (Human Breast Cancer) | Saussurea lappa Clarke-derived costunolide (SLC) | 50 µg/mL | Inhibition of TNFα-induced NF-κB-dependent transcriptional activity | [2] |
Signaling Pathway and Experimental Workflow
To facilitate the understanding of the experimental approach, the following diagrams illustrate the NF-κB signaling pathway and a general workflow for investigating the effects of this compound.
Figure 1. The canonical NF-κB signaling pathway and the potential inhibitory point of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Saussurea lappa Clarke-Derived Costunolide Prevents TNFα-Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in silico evaluation of NF-κB targeted costunolide action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Costunolide as a Chemical Probe for Studying Protein Function
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information for the specific compound "Sulfocostunolide B" was not available in the public domain at the time of this writing. This document provides information on the closely related and well-studied sesquiterpene lactone, Costunolide , and its derivative, Dehydrocostus lactone , as representative chemical probes for studying protein function. The methodologies and target information presented here may serve as a valuable starting point for research on other sesquiterpene lactones.
Introduction
Costunolide is a naturally occurring sesquiterpene lactone that has garnered significant interest as a chemical probe due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1] Its bioactivity is largely attributed to the α,β-unsaturated carbonyl group within the α-methylene-γ-lactone moiety, which can covalently react with the sulfhydryl groups of cysteine residues in target proteins.[1][2] This reactivity makes costunolide a valuable tool for identifying and studying the function of proteins involved in various cellular signaling pathways. This document provides an overview of the known protein targets of costunolide and related compounds, quantitative data on its activity, and detailed protocols for its use in cellular and biochemical assays.
Protein Targets and Signaling Pathways
Costunolide and its derivatives have been shown to modulate the activity of a variety of key signaling proteins, leading to the regulation of multiple cellular processes.
Key Protein Targets:
-
Transcription Factors:
-
NF-κB (Nuclear Factor-kappaB): Costunolide inhibits the activation of NF-κB by preventing the phosphorylation of IκBα.[2] Dehydrocostus lactone has been shown to directly target IKKβ, a key kinase in the NF-κB pathway.[3][4]
-
STAT3 (Signal Transducer and Activator of Transcription 3): Costunolide has been observed to suppress the phosphorylation and activation of STAT3.[5]
-
AP-1 (Activator Protein-1): This transcription factor is another key molecular target of costunolide.[2][6]
-
c-Fos: Costunolide inhibits the transcriptional activity of c-Fos.[2]
-
c-Myc and Sp1: These transcription factors, involved in the regulation of hTERT, are downregulated by costunolide.[1]
-
-
Kinases:
-
MAPKs (Mitogen-Activated Protein Kinases): Costunolide can modulate the phosphorylation of JNK, p38, and ERK.[2][5]
-
Akt (Protein Kinase B): The Akt signaling pathway is inhibited by costunolide.[1][5]
-
VEGFR KDR/Flk-1: Costunolide inhibits the VEGF-induced signaling pathway by targeting its receptor.[7]
-
IKKβ (IκB Kinase beta): A direct target of dehydrocostus lactone.[3][4]
-
-
Apoptosis-Related Proteins:
-
Caspases: Costunolide treatment leads to the activation of caspase-3, -8, and -9.[1][8]
-
Bcl-2 Family Proteins: Costunolide can downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL, and upregulate the pro-apoptotic protein Bax.[1][5]
-
Fas/FADD: Costunolide can induce apoptosis through the Fas/FADD-mediated extrinsic pathway.[1][2]
-
-
Other Targets:
The modulation of these targets by costunolide leads to the perturbation of several critical signaling pathways, as illustrated in the diagrams below.
Quantitative Data
The following table summarizes the reported IC50 values for Dehydrocostus lactone, a close analog of costunolide, in various breast cancer cell lines.[10]
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Dehydrocostus lactone | HCC70 | Triple-negative breast cancer | 1.11 | 0.06 |
| Dehydrocostus lactone | MCF-7 | Hormone receptor-positive breast cancer | 24.70 | 0.01 |
| Dehydrocostus lactone | MCF-12A | Non-tumorigenic mammary epithelial | 0.07 | - |
Note: The Selectivity Index (SI) is calculated as the IC50 in the non-tumorigenic cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of costunolide on the viability of cultured cells.
Materials:
-
Costunolide (dissolved in DMSO)
-
Mammalian cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to attach overnight.[11]
-
Prepare serial dilutions of costunolide in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of costunolide. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the costunolide concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment with costunolide.
Materials:
-
Costunolide (dissolved in DMSO)
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.[11]
-
Treat the cells with the desired concentration of costunolide or vehicle (DMSO) for the specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.[11]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Protein Phosphorylation
This protocol is used to assess the effect of costunolide on the phosphorylation status of key signaling proteins.
Materials:
-
Costunolide (dissolved in DMSO)
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-STAT3, STAT3, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with costunolide as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-STAT3) to confirm equal loading.
Visualizations
Caption: Costunolide inhibits the NF-κB signaling pathway.
Caption: Costunolide induces apoptosis via ROS and mitochondria.
Caption: Workflow for studying protein function with costunolide.
References
- 1. mdpi.com [mdpi.com]
- 2. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Costunolide-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Costunolide, a sesquiterpene lactone from Saussurea lappa, inhibits the VEGFR KDR/Flk-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Costunolide induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of thioredoxin-interacting protein may enhance the therapeutic effect of dehydrocostus lactone in cardiomyocytes under doxorubicin stimulation via the inhibition of the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Nanoemulsion Stabilized by In Situ Self-Assembled Natural Oil/Native Cyclodextrin Complexes: An Eco-Friendly Approach for Enhancing Anticancer Activity of Costunolide against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Sulfocostunolide B-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfocostunolide B, a sesquiterpene lactone, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. However, its poor aqueous solubility and potential for off-target effects necessitate the development of advanced drug delivery systems to enhance its bioavailability, target specificity, and therapeutic efficacy. These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-based nanoparticle drug delivery systems. The provided methodologies are based on established techniques for hydrophobic drug encapsulation and can be adapted and optimized for specific research and development needs.
Data Presentation: Physicochemical Characteristics of this compound Nanoparticle Formulations
The following tables summarize representative quantitative data for two common types of nanoparticle formulations: polymeric nanoparticles and liposomes. These values are based on typical findings for the encapsulation of sesquiterpene lactones and other hydrophobic compounds and should serve as a baseline for formulation development and optimization.
Table 1: Physicochemical Properties of this compound-Loaded Polymeric Nanoparticles
| Formulation Code | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SUL-PNP-01 | PLGA (50:50) | 150 ± 15 | 0.15 ± 0.05 | -25.5 ± 2.1 | 85.2 ± 3.5 | 8.1 ± 0.7 |
| SUL-PNP-02 | PLA | 180 ± 20 | 0.21 ± 0.06 | -20.1 ± 1.8 | 78.6 ± 4.1 | 7.5 ± 0.9 |
| SUL-PNP-03 | PCL | 210 ± 25 | 0.25 ± 0.07 | -18.7 ± 2.5 | 75.3 ± 3.9 | 7.2 ± 0.6 |
Table 2: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation Code | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SUL-LIP-01 | DPPC/Cholesterol (7:3) | 120 ± 10 | 0.12 ± 0.04 | -15.3 ± 1.5 | 92.5 ± 2.8 | 9.5 ± 0.5 |
| SUL-LIP-02 | DSPC/Cholesterol (7:3) | 135 ± 12 | 0.14 ± 0.05 | -12.8 ± 1.2 | 90.1 ± 3.1 | 9.1 ± 0.8 |
| SUL-LIP-03 | DPPC/Cholesterol/DSPE-PEG (7:3:0.5) | 145 ± 15 | 0.18 ± 0.06 | -22.4 ± 2.0 | 88.7 ± 3.3 | 8.9 ± 0.7 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for encapsulating hydrophobic drugs like this compound into biodegradable and biocompatible poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
PLGA (50:50, inherent viscosity ~0.6 dL/g)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Acetone
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Emulsify the mixture by sonication on an ice bath for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the complete evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and repeat the centrifugation step.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 5% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) for particle size and PDI, and Laser Doppler Velocimetry for zeta potential.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Equation for EE (%): (Total drug amount - Free drug amount) / Total drug amount * 100
-
Equation for DL (%): (Weight of drug in nanoparticles) / (Weight of nanoparticles) * 100
-
Procedure:
-
To determine the amount of free drug, centrifuge the nanoparticle suspension (before lyophilization) and measure the concentration of this compound in the supernatant using a validated HPLC-UV method.
-
To determine the total drug amount, dissolve a known weight of lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break down the nanoparticles and release the encapsulated drug.
-
Quantify the drug concentration using HPLC-UV and calculate EE and DL.
-
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis method to assess the release profile of this compound from the nanoparticles.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Orbital shaker
Procedure:
-
Resuspend a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of PBS.
-
Transfer the suspension into a pre-soaked dialysis bag and seal both ends.
-
Immerse the dialysis bag in 50 mL of PBS (release medium) in a beaker.
-
Place the beaker in an orbital shaker at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples by HPLC-UV.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay evaluates the cytotoxic effects of free this compound and its nanoparticle formulation on cancer cells.[1][2][3][4]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (free drug and nanoparticle formulation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound and the nanoparticle formulation for 24, 48, or 72 hours. Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]
-
Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 5: Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of this compound on the expression of key proteins in signaling pathways.[5][6][7][8][9]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-Bax, anti-Bcl-2, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualization of Signaling Pathways and Workflows
Figure 1. Experimental workflow for the development and evaluation of this compound-based drug delivery systems.
Figure 2. Proposed mechanism of this compound in the inhibition of the NF-κB signaling pathway.
Figure 3. Intrinsic apoptosis pathway induced by this compound.
Figure 4. Proposed inhibition of the JAK/STAT3 signaling pathway by this compound.
References
- 1. worldscientific.com [worldscientific.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sesquiterpene Lactone in Nanostructured Parenteral Dosage Form Is Efficacious in Experimental Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity [mdpi.com]
- 6. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 7. Induction of Apoptosis by Costunolide in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncozine.com [oncozine.com]
- 9. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Water Solubility of Sulfocostunolide B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfocostunolide B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor water solubility of this promising sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound belongs to the class of sesquiterpene lactones. These compounds are often characterized by their lipophilic nature and molecular structure, which limits their ability to form favorable interactions with water molecules, leading to low aqueous solubility.
Q2: What are the primary methods to improve the water solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipid-based excipients.
-
Nanotechnology: Reducing the particle size of the drug to the nanoscale to increase surface area.
Q3: Is there any data on the effectiveness of these methods for similar compounds?
A3: Yes, a study on the structurally similar sesquiterpene lactones, costunolide and dehydrocostuslactone, demonstrated a significant increase in water solubility upon complexation with cyclodextrins. The aqueous solubility was increased by 100% to 4600%, depending on the specific cyclodextrin and the complexation method used[1].
Troubleshooting Guides
Issue: Difficulty dissolving this compound in aqueous buffers for in vitro assays.
Troubleshooting Steps:
-
Initial Assessment: Confirm the purity of your this compound sample. Impurities can sometimes affect solubility.
-
Solvent Selection: While the goal is aqueous solubility, for initial stock solutions, consider using a small amount of a water-miscible organic co-solvent such as DMSO, ethanol, or acetone before further dilution in your aqueous buffer. Be mindful of the final co-solvent concentration in your assay, as it may affect biological activity.
-
pH Adjustment: Investigate the effect of pH on the solubility of this compound. Depending on its pKa, adjusting the pH of the buffer may improve its solubility.
-
Formulation Approaches: If direct dissolution remains challenging, consider preparing a formulated version of this compound using one of the methods detailed in the experimental protocols below.
Issue: Inconsistent results in cell-based assays possibly due to drug precipitation.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect the final drug dilution for any signs of precipitation (cloudiness, visible particles).
-
Solubility Limit: Determine the approximate solubility limit of this compound in your specific cell culture medium. You can do this by preparing a serial dilution and observing the concentration at which precipitation occurs.
-
Utilize a Carrier: Employ a solubilizing agent that is biocompatible. Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used to improve the solubility and stability of drugs in cell culture media.
-
Pre-complexation: Prepare a stock solution of the this compound-cyclodextrin complex before diluting it into the cell culture medium.
Data Presentation
Table 1: Solubility Enhancement of Sesquiterpene Lactones via Cyclodextrin Complexation
| Sesquiterpene Lactone | Cyclodextrin | Complexation Method | Solubility Increase (%) |
| Costunolide | α-Cyclodextrin | Kneading | 150 |
| Costunolide | β-Cyclodextrin | Kneading | 300 |
| Costunolide | γ-Cyclodextrin | Kneading | 250 |
| Dehydrocostuslactone | α-Cyclodextrin | Coprecipitation | 100 |
| Dehydrocostuslactone | β-Cyclodextrin | Coprecipitation | 4600 |
| Dehydrocostuslactone | γ-Cyclodextrin | Coprecipitation | 1200 |
Data adapted from a study on costunolide and dehydrocostuslactone, which are structurally similar to this compound[1].
Experimental Protocols
Cyclodextrin Complexation (Kneading Method)
This protocol is a common and effective method for forming inclusion complexes.
Materials:
-
This compound
-
β-Cyclodextrin (or other suitable cyclodextrins like HP-β-CD)
-
Mortar and pestle
-
Distilled water
-
Ethanol
-
Vacuum oven
Procedure:
-
Weigh equimolar amounts of this compound and β-cyclodextrin.
-
Place the β-cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Gradually add the this compound to the paste while continuously triturating with the pestle.
-
Continue kneading for 60 minutes. Add more of the water:ethanol mixture if the paste becomes too dry.
-
The resulting paste is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The dried complex is pulverized and stored in a desiccator.
Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile compounds.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
A suitable organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Choose a drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both this compound and the chosen polymer in a sufficient volume of the organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-60°C.
-
Once the solvent is removed, a thin film will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform powder.
Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This approach is beneficial for highly lipophilic drugs.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant.
-
Add the required amount of this compound to the excipient mixture.
-
Heat the mixture in a water bath at 40-50°C to facilitate dissolution.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
To test the self-emulsifying properties, add a small amount of the formulation to water under gentle agitation and observe the formation of a nano- or microemulsion.
Mandatory Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: Potential signaling pathways affected by this compound.
References
Stability issues of Sulfocostunolide B in different solvents and pH
Disclaimer: Specific stability data for Sulfocostunolide B is limited. The information provided below is based on studies of structurally related sesquiterpene lactones, such as costunolide and parthenolide, which share the reactive α-methylene-γ-lactone moiety. Researchers are strongly advised to perform their own stability assessments for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in different types of solvents?
Q2: How does pH affect the stability of this compound?
A2: Based on studies of parthenolide, a similar sesquiterpene lactone, this compound is expected to be most stable in a pH range of 5 to 7.[2] Significant degradation may occur at pH values below 3 and above 7.[2] Hydrolysis is likely a primary degradation pathway in aqueous solutions under both acidic and basic conditions.[2]
Q3: What are the likely degradation pathways for this compound?
A3: The α-methylene-γ-lactone moiety is a key functional group for the biological activity of many sesquiterpene lactones and is also a primary site for degradation.[3][4] Potential degradation pathways include:
-
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, leading to a loss of activity.[2]
-
Michael Addition: The exocyclic double bond is susceptible to Michael-type addition reactions with nucleophiles, such as thiols (e.g., from proteins).[3]
Q4: Are there any known signaling pathways affected by this compound or related compounds?
A4: Sesquiterpene lactones, as a class, are known to interact with various cellular targets. One of the most well-documented pathways is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[3] This is often attributed to the alkylation of cysteine residues on key signaling proteins by the α-methylene-γ-lactone group.
Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound in an aqueous experiment. | Degradation due to pH instability. | Ensure the pH of your buffer is within the optimal range of 5-7. Prepare fresh solutions before each experiment and avoid long-term storage in aqueous media. |
| Degradation due to solvent. | If using protic solvents, consider switching to aprotic solvents like DMSO or DMF for stock solutions. Minimize the final concentration of the organic solvent in your aqueous experimental setup. | |
| Inconsistent experimental results. | Incomplete dissolution of this compound. | Ensure complete dissolution in the initial organic solvent before diluting into aqueous buffers. Gentle warming or sonication may aid dissolution in the organic solvent. |
| Adsorption to plasticware. | Use low-adhesion microplates and centrifuge tubes where possible. | |
| Precipitation observed upon dilution into aqueous buffer. | Low aqueous solubility. | Decrease the final concentration of this compound. Increase the percentage of the initial organic solvent (e.g., DMF) in the final solution, but be mindful of its potential effects on your experimental system. |
Data Summary
Table 1: Solubility of Costunolide (a related compound)
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~1.6 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~0.1 mg/mL |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL |
Data sourced from a product information sheet for costunolide.[1]
Table 2: pH Stability Profile of Parthenolide (a related compound)
| pH Range | Stability |
| < 3 | Unstable |
| 5 - 7 | Relatively Stable |
| > 7 | Unstable |
Data inferred from a stability study on parthenolide.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from a study on costunolide and can be used to assess the stability of this compound under various stress conditions.[5]
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
6% Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acidic Degradation: Mix a portion of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature for a specified time (e.g., 120 minutes).
-
Basic Degradation: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for a specified time.
-
Neutral Hydrolysis: Mix a portion of the stock solution with an equal volume of water. Keep at room temperature for a specified time.
-
Photolytic Degradation: Expose the stock solution (in a clear vial) and a solid sample to direct sunlight for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks and calculate the percentage of degradation.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations of the structure of sesquiterpene lactones on biological activity: influence of the alpha-methylene-gamma-lactone moiety on mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the yield of Sulfocostunolide B during extraction and purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Sulfocostunolide B during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from Saussurea costus?
A1: The choice of solvent is critical for maximizing the yield of this compound. Methanol has been shown to be highly effective for extracting structurally similar sesquiterpene lactones, like costunolide and dehydrocostus lactone, from Saussurea lappa (a synonym for Saussurea costus).[1] Using a sequence of solvents with increasing polarity, such as hexane followed by ethyl acetate and then methanol, can also be an effective strategy to remove unwanted compounds and enrich for this compound.[2]
Q2: What are the main factors that can lead to low yields of this compound during extraction?
A2: Several factors can contribute to low extraction yields. These include:
-
Improper Solvent Selection: Using a solvent in which this compound has low solubility will result in poor extraction.
-
Inadequate Grinding of Plant Material: The plant material should be finely powdered to increase the surface area for solvent penetration.
-
Insufficient Extraction Time or Temperature: The extraction process may not reach equilibrium if the time is too short or the temperature is too low. However, excessively high temperatures can lead to degradation.
-
Suboptimal Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to extract the compound effectively.
-
Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during the extraction process.
Q3: How can I improve the purity of my this compound extract before final purification?
A3: To improve purity, consider a multi-step extraction approach. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Follow this with a medium-polarity solvent such as ethyl acetate, and finally use a polar solvent like methanol to extract the desired sesquiterpene lactones. This successive solvent extraction can significantly reduce the complexity of the extract.
Q4: What are the recommended methods for the final purification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for the final purification of this compound. A reversed-phase C18 column is commonly used for the separation of similar compounds.[1] Other chromatographic techniques such as column chromatography with silica gel or Sephadex can also be employed as intermediate purification steps.
Troubleshooting Guides
Low Extraction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall extract weight | Incomplete extraction due to particle size. | Ensure the plant material is ground to a fine powder (e.g., 40-60 mesh). |
| Insufficient solvent volume. | Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w). | |
| Short extraction time. | Increase the duration of extraction or perform multiple extraction cycles. | |
| Low concentration of this compound in the extract | Incorrect solvent used. | Use a polar solvent like methanol or a sequential extraction with solvents of increasing polarity. |
| Degradation during extraction. | Perform extraction at a lower temperature and protect the sample from light. Consider using a rotary evaporator at a controlled temperature to remove the solvent. |
Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor separation in HPLC | Inappropriate mobile phase. | Optimize the mobile phase composition. For a C18 column, a gradient of acetonitrile and water is often effective.[1] |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Presence of interfering compounds. | Pre-purify the extract using solid-phase extraction (SPE) or column chromatography before HPLC. | |
| Loss of compound during purification | Adsorption to glassware or column material. | Silanize glassware to reduce active sites. Ensure the column is properly conditioned. |
| Degradation on the column. | Adjust the pH of the mobile phase if the compound is pH-sensitive. |
Quantitative Data
Table 1: Representative Extraction Yields of Sesquiterpene Lactones from Saussurea costus using Different Solvents.
Note: This data is based on studies of costunolide and dehydrocostus lactone, which are structurally related to this compound, and should be considered as a guideline.
| Solvent | Extraction Method | Relative Yield (%) | Reference |
| Methanol | Sonication | 100 | [1] |
| Chloroform | Sonication | 85 | [1] |
| Ethyl Acetate | Sonication | 75 | [1] |
| Hexane | Sonication | 40 | [1] |
| 80% Ethanol | Shaking Incubation | Not specified for individual lactones, but overall extract yield was 9.52% | [3] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
-
Preparation of Plant Material: Grind the dried roots of Saussurea costus into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a flask.
-
Add 1000 mL of methanol to the flask.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Repeat the sonication step three more times, collecting the supernatant after each step.
-
Combine the supernatants.
-
-
Solvent Evaporation:
-
Concentrate the combined supernatant using a rotary evaporator at a temperature not exceeding 45°C.
-
Dry the resulting crude extract under vacuum.
-
Protocol 2: Purification of this compound by HPLC
-
Sample Preparation: Dissolve the crude extract in the mobile phase at a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield of this compound.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway Modulation
Caption: Modulation of the MAPK signaling pathway leading to apoptosis.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Saussurea lappa Clarke-Derived Costunolide Prevents TNFα-Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the large-scale synthesis of Sulfocostunolide B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Sulfocostunolide B. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guides
Issue 1: Low Yield during Lactonization Step
Q1: We are experiencing significantly lower yields than expected during the formation of the γ-butyrolactone ring. What are the potential causes and solutions?
A1: Low yields during lactonization in sesquiterpene synthesis can stem from several factors. Here are common causes and troubleshooting steps:
-
Incomplete Oxidation of the Precursor Alcohol: The oxidation of the C12 methyl group to a carboxylic acid is a critical preceding step. Incomplete conversion will lead to a lower concentration of the lactonization precursor.
-
Solution: Monitor the oxidation reaction by TLC or LC-MS to ensure complete consumption of the starting material. Consider using a stronger or more selective oxidizing agent. See Table 1 for a comparison of common oxidizing agents.
-
-
Substrate Decomposition: Sesquiterpene intermediates can be sensitive to harsh reaction conditions (e.g., strong acids or high temperatures), leading to degradation.
-
Solution: Attempt the lactonization under milder conditions. If using acid catalysis, screen a variety of Lewis or Brønsted acids. Photochemical methods or enzyme-catalyzed lactonization could also be explored for sensitive substrates.
-
-
Steric Hindrance: The bulky nature of the ten-membered ring can sterically hinder the intramolecular cyclization.
-
Solution: Employing high-dilution conditions can favor the intramolecular reaction over intermolecular side reactions. The choice of solvent can also influence the conformation of the molecule; screen a range of polar aprotic and nonpolar solvents.
-
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | High reactivity, cost-effective | Not selective, harsh acidic conditions, chromium waste |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂, RT | Milder than Jones, good for primary alcohols | Stoichiometric chromium, potential for over-oxidation |
| DMP (Dess-Martin periodinane) | CH₂Cl₂, RT | Mild, high-yielding, selective | Expensive, potentially explosive at high temperatures |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0°C | Catalytic, mild, environmentally friendly | Can be substrate-specific, requires careful pH control |
Table 1: Comparison of oxidizing agents for the conversion of a primary alcohol to a carboxylic acid in a complex molecular setting.
Issue 2: Poor Selectivity in the α-Methylene Group Introduction
Q2: We are struggling with the introduction of the α-methylene group on the γ-butyrolactone ring, observing multiple side products. How can we improve the selectivity?
A2: The α-methylene-γ-butyrolactone moiety is a key pharmacophore, but its synthesis can be challenging.[1][2][3][4] Here are strategies to enhance selectivity:
-
Choice of Reagent: The choice of the methylenating agent is critical.
-
Solution: The Mannich reaction followed by elimination is a classic approach. For improved results on a large scale, consider using Eschenmoser's salt (dimethyl(methylidene)ammonium iodide) which can react under milder conditions. Alternatively, reactions involving formaldehyde equivalents with subsequent dehydration can be effective.
-
-
Base Selection: The base used for deprotonation of the α-carbon can influence the reaction pathway.
-
Solution: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) to prevent side reactions with the lactone carbonyl. Ensure accurate temperature control during base addition to minimize side reactions.
-
-
Protection of Other Functional Groups: Other reactive sites in the molecule can compete for the reagents.
-
Solution: If your intermediate contains other enolizable ketones or sensitive functional groups, consider a protection/deprotection strategy to ensure the reaction occurs at the desired location.
-
Issue 3: Instability of this compound during Final Purification
Q3: Our final product, this compound, appears to degrade during chromatographic purification. What are the likely causes and how can we mitigate this?
A3: this compound, containing a reactive α-methylene-γ-butyrolactone and a sulfate group, can be prone to degradation.
-
Michael Addition: The α-methylene-γ-butyrolactone is a Michael acceptor and can react with nucleophilic solvents (e.g., methanol) or impurities on the stationary phase.[4]
-
Solution: Use aprotic solvents for purification. If using silica gel, consider deactivating it with a small percentage of a non-nucleophilic base like triethylamine in the eluent. Alternatively, reversed-phase chromatography using an acetonitrile/water mobile phase might be a milder option.
-
-
Hydrolysis of the Sulfate Group: The sulfate ester can be labile under acidic or basic conditions.
-
Solution: Maintain a neutral pH during workup and purification. Use buffered aqueous solutions for extraction and a neutral stationary phase for chromatography if possible (e.g., deactivated silica or a polymer-based column).
-
-
Thermal Instability: Sesquiterpene lactones can undergo thermal rearrangements.[5]
-
Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. For final drying, a high-vacuum pump at ambient temperature is recommended.
-
Frequently Asked Questions (FAQs)
Q4: What is a realistic overall yield to expect for a multi-step, large-scale synthesis of a complex molecule like this compound?
A4: For a multi-step synthesis of a complex natural product, an overall yield of 1-5% is often considered successful on a large scale. Each step's yield multiplies, so even individual steps with 80% yield over a 15-step synthesis would result in an overall yield of approximately 3.5%. Meticulous optimization of each step is crucial for an economically viable process.
Q5: Are there any specific safety precautions to consider during the large-scale synthesis of this compound?
A5: Yes, several safety aspects should be carefully managed:
-
Pyrophoric Reagents: Steps involving organolithium bases (like LDA) require strict anhydrous and inert atmosphere conditions to prevent fires.
-
Energetic Reagents: Some oxidizing agents, like Dess-Martin periodinane, can be explosive under certain conditions. Ensure proper temperature control and follow established safety protocols.
-
Cytotoxic Intermediates and Product: Many sesquiterpene lactones exhibit biological activity and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[6] Work in a well-ventilated fume hood.
Q6: How can we efficiently remove the sulfating agent and its byproducts during the final step?
A6: The final sulfation step can leave behind unreacted sulfating agent (e.g., SO₃-pyridine complex) and inorganic salts.
-
Aqueous Workup: A carefully controlled aqueous workup is typically effective. Quench the reaction mixture with cold water or a buffered solution.
-
Extraction: Extraction with a suitable organic solvent will separate the product from water-soluble byproducts.
-
Chromatography: As a final polishing step, column chromatography is often necessary. Given the polar nature of the sulfate group, a polar stationary phase like silica gel or a diol-bonded phase can be effective.
Experimental Protocols
Hypothetical Key Experiment: Introduction of the α-Methylene Group via Eschenmoser's Salt
This protocol is a hypothetical example for the methylenation of the γ-butyrolactone ring of a costunolide precursor.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the costunolide precursor (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Enolate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Addition of Eschenmoser's Salt: In a separate flask, suspend Eschenmoser's salt (1.5 eq) in anhydrous DCM. Add this suspension to the reaction mixture at -78 °C via cannula.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the α-methylene-γ-butyrolactone product.
Visualizations
Caption: A hypothetical workflow for the large-scale synthesis of this compound.
Caption: Postulated signaling pathway inhibition by this compound.
References
- 1. Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new synthesis of α-methylene-γ-butyrolactones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reproducibility in Sulfocostunolide B Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor reproducibility in bioassays involving Sulfocostunolide B.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common issues that can lead to inconsistent results in this compound experiments.
Q1: We are observing significant variability in our IC50 values for this compound in cell viability assays. What are the potential causes?
A1: Variability in IC50 values is a common issue in natural product research. Several factors related to the compound itself, cell culture conditions, and assay execution can contribute to this.
-
Compound Stability and Solubility: this compound, like many sesquiterpene lactones, may have limited stability and solubility in aqueous cell culture media.
-
Troubleshooting:
-
Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment. Avoid repeated freeze-thaw cycles.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Run a solvent control to verify.
-
Precipitation: Visually inspect the media for any signs of compound precipitation after addition. Precipitation will lead to a lower effective concentration and higher IC50 values. Consider using a solubility enhancer if precipitation is observed, though this may introduce other variables.
-
-
-
Cell Culture Conditions:
-
Troubleshooting:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells. Variations in cell number at the start of the experiment will directly impact the final readout.
-
Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular responses to treatments.
-
-
-
Assay Protocol:
-
Troubleshooting:
-
Incubation Time: The duration of compound exposure can significantly impact IC50 values. Standardize the incubation time across all experiments.[1]
-
Reagent Addition: Ensure accurate and consistent addition of assay reagents (e.g., MTT, CellTiter-Glo®) to all wells.
-
Plate Reader Settings: Use consistent settings on the plate reader for all experiments.
-
-
Q2: Our western blot results for NF-κB pathway proteins following this compound treatment are inconsistent. Sometimes we see inhibition, and other times we don't.
A2: Inconsistent western blot results for signaling pathways like NF-κB can stem from variations in cell stimulation, timing of sample collection, and the blotting procedure itself.
-
Stimulation of the NF-κB Pathway: this compound is often studied for its ability to inhibit the NF-κB pathway, which typically requires stimulation by an agonist like Tumor Necrosis Factor-alpha (TNF-α).
-
Troubleshooting:
-
Consistent Stimulation: Ensure the concentration and incubation time of the stimulating agent (e.g., TNF-α) are consistent. The timing of this compound pre-treatment before stimulation is also critical and should be standardized.
-
Agonist Activity: Verify the activity of your stimulating agent, as lot-to-lot variability or improper storage can reduce its effectiveness.
-
-
-
Timing of Cell Lysis: The activation of the NF-κB pathway is a dynamic process involving protein phosphorylation and degradation that occurs over a specific time course.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal time point to observe inhibition of IκBα phosphorylation and degradation, and the subsequent reduction in nuclear p65.
-
-
-
Western Blot Technique:
-
Troubleshooting:
-
Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH for whole-cell lysates; Lamin B1 for nuclear fractions) to ensure equal protein loading.
-
Antibody Quality: Use validated antibodies and ensure they are stored correctly. Use the same antibody lot for comparative experiments where possible.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane.
-
-
Q3: We are trying to replicate apoptosis induction by this compound, but the percentage of apoptotic cells varies greatly between experiments.
A3: The induction of apoptosis is a complex cellular process, and its detection can be influenced by several experimental variables.
-
Mechanism of Apoptosis Induction: this compound has been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS) and activation of the JNK signaling pathway.[2][3][4][5]
-
Troubleshooting:
-
Cellular Redox State: The basal redox state of your cells can influence their sensitivity to ROS-inducing agents. Ensure consistent cell culture conditions to minimize variations in cellular metabolism.
-
Mitochondrial Health: As apoptosis is linked to mitochondrial events, variations in mitochondrial health between cell populations can affect the apoptotic response.
-
-
-
Apoptosis Assay Selection and Execution:
-
Troubleshooting:
-
Assay Principle: Be aware of what each assay measures. For example, Annexin V staining detects early apoptosis, while assays measuring caspase-3/7 activity or DNA fragmentation detect mid-to-late stage apoptosis. Choose an assay appropriate for your experimental question and be consistent.
-
Flow Cytometer Settings: If using flow cytometry for analysis, ensure consistent instrument settings (e.g., voltages, compensation) between experiments.
-
Data Analysis: Use a consistent gating strategy for analyzing flow cytometry data.
-
-
Data Presentation: Variability in IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Costunolide (a closely related sesquiterpene lactone) against various cancer cell lines as reported in different studies. This illustrates the typical range of variability that can be observed and underscores the importance of standardized protocols.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Not specified | [6][7] |
| 769-P | Renal Cell Carcinoma | ~20 | [5] |
| HL-60 | Human Leukemia | Not specified | [3] |
| Oral Cancer Cells | Oral Cancer | 2.5 - 10 | [4][8] |
| HCT116 | Colorectal Cancer | 22.4 | [9] |
Note: The variability in reported IC50 values can be attributed to differences in experimental protocols, cell culture conditions, and the specific endpoints measured in each study.
Experimental Protocols
Detailed methodologies for key experiments are provided below to promote standardization and improve reproducibility.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot for NF-κB Pathway
-
Cell Treatment and Lysis:
-
Pre-treat cells with this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the optimal duration.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, p65, Lamin B1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Troubleshooting Workflow for Poor Reproducibility
Caption: A logical workflow for troubleshooting poor reproducibility.
Experimental Workflow for Cell Viability Assay
Caption: Standard experimental workflow for an MTT-based cell viability assay.
This compound Signaling Pathways
Caption: Overview of signaling pathways modulated by this compound.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Costunolide induces apoptosis by ROS-mediated mitochondrial permeability transition and cytochrome C release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Costunolide Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma [frontiersin.org]
- 6. Saussurea lappa Clarke-Derived Costunolide Prevents TNF α -Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF- κ B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saussurea lappa Clarke-Derived Costunolide Prevents TNFα-Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Strategies to reduce the cytotoxicity of Sulfocostunolide B in normal cells
Welcome to the technical support center for Sulfocostunolide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential cytotoxicity of this compound in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone. While specific research on this compound is emerging, its close structural analog, Costunolide, is known to induce apoptosis and cell cycle arrest in cancer cells. This is often achieved through the modulation of various signaling pathways, including the inhibition of NF-κB and STAT3, and regulation of the AKT signaling pathway. It is plausible that this compound shares similar mechanisms of action.
Q2: Does this compound exhibit cytotoxicity in normal, non-cancerous cells?
A2: Studies on the parent compound, Costunolide, have shown a degree of selective cytotoxicity towards cancer cells, with less impact on normal cells. However, like many therapeutic compounds, off-target effects on normal cells can occur, particularly at higher concentrations. It is crucial to empirically determine the cytotoxic profile of this compound on your specific normal cell lines of interest.
Q3: What are the potential strategies to reduce the cytotoxicity of this compound in normal cells?
A3: While direct strategies for this compound are not yet established, based on general principles of cytoprotection and the known mechanisms of related compounds, several strategies can be explored:
-
Dose Optimization: The most straightforward approach is to determine the optimal concentration of this compound that maximizes efficacy in cancer cells while minimizing toxicity in normal cells.
-
Combination Therapy: Utilizing this compound in combination with other agents may allow for a dose reduction of this compound, thereby decreasing its off-target effects.
-
Use of Cytoprotective Agents: Agents that promote cell survival pathways in normal cells without compromising the anti-cancer effects of this compound could be investigated. For example, antioxidants may be explored, as some sesquiterpene lactones induce cytotoxicity through the generation of reactive oxygen species (ROS).[1][2][3]
-
Targeted Delivery Systems: Encapsulating this compound in a nanoparticle or other targeted delivery system could enhance its delivery to cancer cells and reduce exposure to normal tissues.
Q4: How can I assess the cytotoxicity of this compound in my cell lines?
A4: Standard cytotoxicity assays such as the MTT, XTT, or LDH release assays are recommended. These will help you quantify cell viability and determine the IC50 (half-maximal inhibitory concentration) of this compound in both your cancer and normal cell lines.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines at effective cancer cell concentrations.
-
Possible Cause: The therapeutic window of this compound for your specific cell lines may be narrow.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Test a wider range of concentrations on both normal and cancer cell lines to precisely determine the IC50 values.
-
Shorten the exposure time: Investigate if a shorter incubation period with this compound can induce the desired effect in cancer cells while reducing the damage to normal cells.
-
Investigate combination therapies: Consider combining a lower dose of this compound with another anti-cancer agent that has a different mechanism of action and a more favorable toxicity profile in your normal cells.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Experimental variability can arise from several factors.
-
Troubleshooting Steps:
-
Cell density: Ensure consistent cell seeding density across all wells and experiments.
-
Compound stability: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions.
-
Assay interference: Some compounds can interfere with the chemistry of cytotoxicity assays. Run appropriate controls, including the compound in cell-free media, to check for interference.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
Objective: To quantify the concentration of this compound that inhibits the growth of cells by 50%.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for Costunolide, the parent compound of this compound, to illustrate the concept of selective cytotoxicity. Researchers should generate their own data for this compound.
| Cell Line Type | Cell Line Name | IC50 (µM) of Costunolide (Hypothetical Data) |
| Breast Cancer | MDA-MB-231 | 40 |
| Normal Breast | MCF-10A | > 100 |
| Skin Cancer | A431 | 0.8 |
| Normal Skin | HEKn | > 1 |
| Lung Cancer | NCI-H460 | 1 |
| Normal Lung | IMR90 | > 1 |
Note: This data is for illustrative purposes and is based on findings for Costunolide.[4][5]
Signaling Pathways & Experimental Workflows
Costunolide-Induced Apoptosis Signaling Pathway
The following diagram illustrates the potential signaling pathways involved in the induction of apoptosis by Costunolide, which may be relevant for understanding the mechanism of this compound.
Caption: Potential signaling pathways of Costunolide-induced apoptosis.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
The following workflow outlines the steps to evaluate the cytotoxicity of this compound and test strategies to reduce its effects on normal cells.
Caption: Workflow for cytotoxicity assessment and mitigation.
References
- 1. Frontiers | Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer [frontiersin.org]
- 2. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dosage and Administration Route for In Vivo Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. The information herein is designed to address specific issues encountered during the optimization of dosage and administration routes for in vivo studies.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo experiments, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem Statement | Potential Causes | Recommended Solutions |
| Inconsistent or no therapeutic effect observed | 1. Inadequate Dosage: The dose may be too low to elicit a therapeutic response.[1][2] 2. Improper Administration Technique: Incorrect administration can lead to poor absorption or delivery to the target site.[1] 3. Compound Degradation: The test compound may be unstable under the experimental conditions.[1] 4. Poor Bioavailability: The drug may not be reaching systemic circulation in sufficient amounts.[3][4] | 1. Conduct a Dose-Response Study: Perform a study with a range of doses to identify the optimal effective dose.[1][5] A pilot study can help determine the dose-response curve if no prior data is available.[3] 2. Refine Administration Technique: Ensure proper technique for the chosen route (e.g., for intraperitoneal injections, avoid injecting into the gut or subcutaneous space).[1] 3. Verify Compound Stability: Store the compound under recommended conditions (e.g., protected from light and at the correct temperature) and prepare fresh dosing solutions for each experiment.[1] 4. Optimize for Bioavailability: Consider alternative administration routes that may offer better absorption (e.g., intravenous for 100% bioavailability).[3][6][7] |
| Adverse effects or toxicity in animals | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD).[1] 2. Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects.[1] 3. Rapid Administration: For routes like intravenous injection, rapid administration can lead to toxicity.[7] | 1. Determine the MTD: Conduct a Maximum Tolerated Dose (MTD) study to find the highest dose that does not cause unacceptable side effects.[1][8][9] Start with a low dose and gradually increase it while monitoring for toxicity.[3] 2. Assess Vehicle Toxicity: Always include a vehicle-only control group to evaluate the toxicity of the vehicle alone.[1] Reduce the concentration of organic solvents like DMSO if possible.[1] 3. Adjust Administration Rate: For IV administration, consider a slower infusion to avoid high peak concentrations that can cause toxicity.[7] |
| Poor solubility of the test compound | 1. Hydrophobic Nature of the Compound: Many compounds, especially complex alkaloids, are poorly soluble in aqueous solutions.[1] 2. Incorrect Vehicle Selection: The chosen vehicle may not be appropriate for dissolving the compound.[10] | 1. Use a Co-solvent Approach: First, dissolve the compound in a small amount of an organic solvent (e.g., DMSO), and then dilute it with a sterile isotonic vehicle like saline or PBS.[1] 2. Explore Alternative Solubilizing Agents: Consider using agents like cyclodextrins to improve solubility.[1] 3. Test Different Vehicles: Common vehicles for N-nitroso compounds include sterile water, saline, or corn oil.[10] The choice of vehicle is critical and depends on the physicochemical properties of the compound.[10] |
| High variability in pharmacokinetic (PK) data | 1. Inconsistent Administration: Variations in administration technique can lead to variable absorption.[11] 2. Physicochemical Properties of the Drug: Low solubility and pH-dependent solubility are associated with high variability in exposure.[12] 3. Biological Factors: Individual differences in animal metabolism, age, sex, and genetics can impact drug PK.[2][13] 4. Food Effects: The presence or absence of food can affect drug absorption from the gastrointestinal tract.[14] | 1. Standardize Protocols: Ensure all procedures, from dose preparation to administration and sample handling, are standardized to reduce variability.[11] 2. Optimize Formulation: For compounds with poor solubility, consider formulation strategies to improve dissolution and absorption.[4] 3. Account for Biological Variables: Use animals of a consistent age and sex. Be aware that genetic differences between strains can affect drug metabolism.[3][13] 4. Control Feeding State: Standardize the feeding state of the animals (e.g., fasted or fed) to minimize variability in oral drug absorption.[15] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my in vivo study?
Determining the starting dose is a critical step. A common approach is to start with a literature review for dosing information on the same or similar compounds in the same species.[3] If no data is available, a dose-ranging or pilot study is recommended.[3][16] This involves starting with a low dose and gradually increasing it across different animal groups to observe both efficacy and toxicity.[3] Another method is to conduct a Maximum Tolerated Dose (MTD) study to define the upper limit for dosing in subsequent efficacy studies.[17] For translating doses between species, methods like Body Surface Area (BSA) normalization or allometric scaling can be used.[3]
Q2: What are the key factors to consider when selecting an administration route?
The choice of administration route depends on several factors, including:
-
Drug Properties: The physicochemical properties of the drug, such as solubility and stability, will influence the choice of route.[2] For example, protein-based drugs like insulin cannot be given orally as they would be degraded.[6]
-
Desired Onset and Duration of Action: For a rapid onset, intravenous (IV) administration is often preferred as it provides 100% bioavailability.[6][7] For sustained release, routes like subcutaneous or transdermal might be more appropriate.[6]
-
Target Site: The route should facilitate the delivery of the drug to its intended site of action. For localized effects, topical or inhalation routes can minimize systemic side effects.[6]
-
Experimental Objectives: The goals of the study will guide the choice. For example, to model a specific exposure route in humans, the same route might be chosen in the animal model.[10]
-
Animal Welfare: The chosen route should be one that can be administered safely and with minimal stress to the animal.
Q3: What is the Maximum Tolerated Dose (MTD) and why is it important?
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to a species without causing unacceptable side effects or overt toxicity over a specified period.[8][17] It is a crucial parameter in preclinical drug development for several reasons:
-
Safety Assessment: MTD studies help to establish a safe dose range for a new compound before proceeding to more extensive in vivo studies.[9][17]
-
Efficacy Testing: The MTD is used to define the upper dose limit for efficacy studies, ensuring that the drug's activity is evaluated at a sufficiently high exposure level without being confounded by systemic toxicity.[17]
-
Informing Clinical Trials: Data from MTD studies helps in determining safe starting doses for first-in-human (Phase I) clinical trials.[9]
Tolerance is typically assessed by monitoring clinical observations, body weight, and macroscopic observations at the end of the study.[9] A significant reduction in body weight (often more than 10-20%) or severe clinical signs of toxicity indicate that the MTD has been exceeded.[1][18]
Q4: What are the differences between in vitro and in vivo studies?
In vitro (Latin for "in glass") studies are conducted outside of a living organism, for instance, in cell cultures in a petri dish. In vivo (Latin for "within the living") studies are performed inside a living organism, such as a mouse or rat.[19]
The key differences are:
-
Complexity: In vivo models offer the complexity of a whole, living organism, allowing for the assessment of a drug's effects on various organ systems and its overall pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).[19][20] In vitro systems cannot replicate this complexity.[19]
-
Translatability: In vivo studies are generally considered more translatable to human clinical outcomes because they provide data on how a drug behaves in a complete biological system.[19]
-
Cost and Ethics: In vitro studies are typically less expensive, faster, and raise fewer ethical concerns than in vivo studies.[19]
Often, drug development begins with in vitro testing to screen compounds, followed by in vivo studies to evaluate the most promising candidates for safety and efficacy in a whole organism.[19]
Q5: How can I improve the bioavailability of my compound?
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. To improve it, consider the following:
-
Change the Administration Route: The intravenous (IV) route provides 100% bioavailability and bypasses barriers to absorption.[7] Other parenteral routes like intramuscular (IM) or subcutaneous (SC) can also offer higher bioavailability than oral administration.[6] Routes like sublingual or buccal administration can bypass first-pass metabolism in the liver.[6]
-
Formulation Strategies: For orally administered drugs with poor solubility, formulation techniques can enhance dissolution and absorption.[21] This can include using solubility enhancers or developing advanced drug delivery systems.
-
Co-administration with Other Agents: In some cases, co-administering a compound with an agent that inhibits its metabolism can increase its bioavailability.
Data Presentation
Table 1: Comparison of Common Administration Routes for In Vivo Studies
| Administration Route | Advantages | Disadvantages |
| Oral (PO) | Convenient, non-invasive, cost-effective.[6][14] | Slower onset, variable absorption, subject to first-pass metabolism, may be inactivated by gastric acid.[6][14] |
| Intravenous (IV) | Rapid onset, precise dosage control, 100% bioavailability.[6][7] | Invasive, requires skilled personnel, risk of infection, more costly.[6][7] |
| Intraperitoneal (IP) | Relatively easy to administer, rapid absorption into the vasculature.[1] | Risk of injecting into abdominal organs, potential for local irritation. |
| Subcutaneous (SC) | Slow and sustained absorption, suitable for depot preparations.[6] | Limited to small volumes, may be painful or cause local irritation.[6] |
| Intramuscular (IM) | Moderate onset of action, can be used for depot preparations.[6] | Can be painful, limited volume, risk of tissue or nerve injury.[6] |
| Inhalation | Rapid absorption, good for respiratory conditions, lower systemic side effects.[6] | Technique-dependent administration, may cause local irritation.[6] |
| Topical | Localized effect, minimizes systemic side effects.[6] | Variable absorption, limited to surface applications.[6] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Rodents
Objective: To determine the highest dose of a test compound that does not cause significant toxicity or more than a 10% reduction in body weight.[1]
Materials:
-
Test compound
-
Appropriate vehicle (e.g., sterile saline, corn oil)
-
Rodents (e.g., mice or rats of a specific strain, age, and sex)
-
Syringes and needles appropriate for the chosen administration route
-
Animal balance
-
Cages and appropriate housing
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.[10]
-
Dose Selection: Based on available in vitro data or literature on similar compounds, select a range of doses. A common approach is to use 3-5 dose levels.[10] For a new compound, you might start with doses such as 1, 5, 10, 25, 50, and 100 mg/kg.[1]
-
Group Allocation: Randomly divide the animals into groups, with a small number of animals (e.g., n=3-5) per dose group.[1] Include a control group that receives only the vehicle.[1]
-
Compound Preparation: Prepare a stock solution of the test compound in the chosen vehicle and make serial dilutions for the different dose groups.[10]
-
Administration: Administer a single dose of the compound or vehicle to each animal via the selected route of administration.[1]
-
Monitoring and Observations:
-
Endpoint Determination: The MTD is defined as the highest dose that does not result in:
-
Necropsy: At the end of the study, a complete necropsy and collection of major organs for histopathological examination can be performed to identify any target organs of toxicity.[10]
Mandatory Visualization
Caption: Workflow for In Vivo Dose and Route Optimization.
Caption: Decision Tree for Selecting an Administration Route.
Caption: Factors Influencing Drug Dosage and Response.
References
- 1. benchchem.com [benchchem.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. What are common causes of clinical attrition related to PK? [synapse.patsnap.com]
- 5. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medboundhub.com [medboundhub.com]
- 7. Intravenous Route of Drug Administration: Advantages and Disadvantages - Pharmapproach.com [pharmapproach.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What factors influence drug half-life in vivo? [synapse.patsnap.com]
- 14. Routes of Drug Administration | KnowledgeDose [knowledgedose.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. blog.biobide.com [blog.biobide.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
Addressing off-target effects of Sulfocostunolide B in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfocostunolide B. The information provided addresses potential off-target effects and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of Costunolide, a naturally occurring sesquiterpene lactone. Its primary mechanism of action involves the covalent modification of specific cysteine residues on target proteins. This activity is attributed to the presence of an α,β-unsaturated carbonyl group which can act as a Michael acceptor. Key signaling pathways modulated by this compound and its analogs include NF-κB and STAT3.
Q2: What are the known off-target effects of this compound?
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Consider the following strategies:
-
Dose-Response Studies: Perform thorough dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement.
-
Use of Controls: Employ appropriate controls, including vehicle-treated cells and cells treated with a structurally related but inactive compound, if available.
-
Orthogonal Assays: Validate key findings using multiple, independent assays that measure different aspects of the signaling pathway or cellular process of interest.
-
Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging your intended target at the concentrations used in your experiments.
Q4: What are typical concentrations of this compound (or Costunolide) used in cell-based assays?
The effective concentration of this compound and its analogs can vary depending on the cell type and the specific endpoint being measured. Based on published data for Costunolide, concentrations typically range from 0.8 µM to 40 µM.[4][5] It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: What is the known in vivo toxicity profile of Costunolide?
Acute and chronic toxicity studies on Costunolide are limited.[6] However, some studies have reported LD50 values in animal models. It is important to note that toxicity can vary depending on the route of administration and the animal model used. Researchers planning in vivo studies should conduct thorough literature reviews and consult with institutional animal care and use committees.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in NF-κB signaling assays.
Possible Cause 1: Off-target effects on upstream regulators. this compound may be affecting other kinases or signaling molecules that indirectly influence the NF-κB pathway.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a target engagement assay like CETSA to verify that this compound is binding to its intended target in your system.
-
Profile Upstream Kinases: If possible, perform Western blots to assess the phosphorylation status of key upstream kinases in the NF-κB pathway (e.g., IKKα/β, TAK1) to see if they are being affected.
-
Literature Review: Search for recent publications that may have identified new off-targets of this compound or related compounds.
Possible Cause 2: Cell type-specific responses. The cellular context, including the expression levels of on- and off-target proteins, can significantly influence the response to this compound.
Troubleshooting Steps:
-
Characterize Your Cell Line: Confirm the expression levels of your target protein and key components of the NF-κB pathway in your cell line.
-
Test in Multiple Cell Lines: If feasible, repeat key experiments in a different cell line to determine if the observed effects are cell type-specific.
Problem 2: Discrepancies between STAT3 phosphorylation and downstream gene expression.
Possible Cause 1: Inhibition of other transcription factors. this compound might be inhibiting other transcription factors that are also involved in the regulation of your target genes.
Troubleshooting Steps:
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR to determine if this compound affects the binding of STAT3 and other potential transcription factors to the promoter of your gene of interest.
-
Reporter Assays: Use a luciferase reporter assay with a minimal promoter containing only STAT3 binding sites to confirm direct regulation by STAT3.
Possible Cause 2: Effects on STAT3 nuclear translocation or DNA binding. Inhibition of phosphorylation may not be the only mechanism at play. This compound could also be affecting other steps in the STAT3 signaling cascade.
Troubleshooting Steps:
-
Immunofluorescence: Perform immunofluorescence staining for STAT3 to visualize its subcellular localization and determine if nuclear translocation is affected.
-
Electrophoretic Mobility Shift Assay (EMSA): Use EMSA to directly assess the DNA binding activity of STAT3 in nuclear extracts from treated and untreated cells.
Data Presentation
Table 1: On-Target and Off-Target Activity of Costunolide
| Target Pathway | Assay | Cell Line | IC50 / EC50 | Reference |
| NF-κB | iNOS Promoter Reporter | THP-1 | ~2 µM | [7] |
| NF-κB Subunit Downregulation | MDA-MB-231 | 20-40 µM | [4] | |
| STAT3 | STAT3 DNA Binding (EMSA) | THP-1 | ~10 µM | [7][8] |
| Cell Viability | A431 | 0.8 µM | [5] | |
| MEK1 | In vitro kinase assay | - | Inhibited | [2] |
| AKT1/2 | In vitro kinase assay | - | Inhibited | [2] |
| Tubulin | Microtubule Polymerization | - | Affected | [3] |
Note: Data is for Costunolide, a close analog of this compound. IC50/EC50 values can vary between different cell lines and assay conditions.
Table 2: In Vivo Toxicity of Costunolide
| Animal Model | Route of Administration | LD50 | Observed Effects | Reference |
| Rat | Oral | - | Cmax: 0.106 ± 0.045 µg/mL | [6] |
| Mouse | Intraperitoneal | - | No significant toxicity at 10 mg/kg | [9] |
This table provides limited available data and should not be considered a comprehensive toxicity profile.
Experimental Protocols & Visualizations
NF-κB Signaling Pathway Inhibition by this compound
This compound is known to inhibit the NF-κB pathway, primarily by targeting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to activate gene transcription.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway Inhibition by this compound
This compound and its analogs can inhibit the STAT3 signaling pathway by preventing the phosphorylation of STAT3 at Tyr705.[7][8] This inhibition can occur through the direct or indirect modulation of upstream Janus kinases (JAKs). Unphosphorylated STAT3 cannot dimerize and translocate to the nucleus, thus preventing the transcription of target genes.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow: Western Blot for Phospho-STAT3
This workflow outlines the key steps for assessing the effect of this compound on STAT3 phosphorylation using Western blotting.
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
Experimental Workflow: Immunofluorescence for NF-κB p65 Nuclear Translocation
This workflow details the procedure for visualizing the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Caption: Workflow for immunofluorescence analysis of NF-κB p65 translocation.
References
- 1. researchgate.net [researchgate.net]
- 2. Costunolide is a dual inhibitor of MEK1 and AKT1/2 that overcomes osimertinib resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide and costunolide reduce microtentacles and tumor cell attachment by selectively targeting detyrosinated tubulin independent from NF-κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico evaluation of NF-κB targeted costunolide action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation [mdpi.com]
- 6. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two naturally occurring terpenes, dehydrocostuslactone and costunolide, decrease intracellular GSH content and inhibit STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells [mdpi.com]
Technical Support Center: Degradation Profile of Sulfocostunolide B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfocostunolide B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under different stress conditions?
A1: While specific degradation data for this compound is not extensively available, its stability can be inferred from studies on structurally similar sesquiterpene lactones, such as parthenolide. Generally, sesquiterpene lactones are susceptible to degradation under acidic, alkaline, and oxidative conditions. Thermal and photolytic stress can also contribute to their degradation. Parthenolide, for instance, is relatively stable between pH 5 and 7 but becomes unstable at pH values below 3 and above 7.[1][2][3][4] The rate of degradation is also influenced by temperature and humidity.[1][4]
Q2: What are the major degradation pathways for sesquiterpene lactones like this compound?
A2: The primary degradation pathway for many sesquiterpene lactones in aqueous solutions is hydrolysis of the lactone ring, which is catalyzed by both acids and bases.[1] The α,β-unsaturated carbonyl group, a common feature in many sesquiterpene lactones, is also a reactive site susceptible to nucleophilic attack. Under photolytic conditions, degradation can occur through photochemical reactions, such as the addition of water across a double bond, as observed in the degradation of lactucin upon UV irradiation.
Q3: Are there any known signaling pathways affected by this compound or its degradation products?
A3: Many sesquiterpene lactones are known to modulate inflammatory pathways. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. These compounds can inhibit the activation of NF-κB, which is a crucial regulator of immune and inflammatory responses. This inhibition often occurs through the alkylation of key proteins in the pathway, preventing the downstream signaling cascade that leads to the expression of pro-inflammatory genes. The diagram below illustrates the general mechanism of NF-κB inhibition by sesquiterpene lactones.
Caption: General NF-κB pathway and inhibition by sesquiterpene lactones.
Troubleshooting Guides
Degradation Study Experimental Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies on this compound.
Caption: Workflow for conducting forced degradation studies.
HPLC Analysis Troubleshooting
Q4: I am observing peak tailing and poor resolution during HPLC analysis of my degradation samples. What could be the cause?
A4: Peak tailing and poor resolution are common issues in the HPLC analysis of sesquiterpene lactones. Here are some potential causes and solutions:
-
Secondary Interactions: Sesquiterpene lactones can have polar functional groups that interact with residual silanols on the C18 column.
-
Solution: Use a base-deactivated column or add a small amount of a competitive base, like triethylamine (0.1%), to the mobile phase to block the active sites.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.
-
Solution: Optimize the pH of the mobile phase. For neutral compounds like many sesquiterpene lactones, a pH between 3 and 7 is generally suitable.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination: Degradation products or matrix components can accumulate on the column, affecting its performance.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If the problem persists, consider replacing the guard column or the analytical column.
-
Q5: My results show a significant loss of the parent compound even in my control sample. What could be the reason?
A5: Loss of the parent compound in the control sample suggests instability under the analytical conditions or during sample preparation.
-
Solvent Instability: The solvent used to dissolve the sample might be causing degradation. Some organic solvents can contain impurities (e.g., peroxides in THF) that can react with the analyte.
-
Solution: Use high-purity, HPLC-grade solvents. Prepare fresh solutions and analyze them promptly.
-
-
Temperature Effects: If the autosampler is not temperature-controlled, the sample may degrade while waiting for injection.
-
Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
-
Adsorption: The analyte might be adsorbing to the surface of the sample vials or other components of the HPLC system.
-
Solution: Use silanized glass vials or polypropylene vials.
-
Quantitative Data
The following table summarizes the degradation of parthenolide, a representative sesquiterpene lactone, under various stress conditions. This data can serve as a general guide for the expected stability of this compound.
| Stress Condition | Temperature (°C) | Time | pH | Percent Degradation | Reference |
| Acidic | Room Temp | - | 1 | Unstable | [1][4] |
| Acidic | Room Temp | - | 3 | Unstable | [1][4] |
| Neutral | Room Temp | - | 5 | Stable | [1][4] |
| Neutral | Room Temp | - | 7 | Stable | [1][4] |
| Alkaline | Room Temp | - | 9 | Unstable | [1][4] |
| Thermal | 40 | 6 months | - | ~18-32% (depending on humidity) | [1][4] |
| Thermal | 50 | 6 months | - | ~40% | [1][4] |
Experimental Protocols
Protocol 1: Acidic and Alkaline Hydrolysis
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Application:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Alkaline: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
-
Incubation: Incubate the solutions at room temperature. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before HPLC analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the alkaline samples with 0.1 M HCl.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Solution: Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.
-
Stress Application: Add an appropriate volume of 3% hydrogen peroxide to the solution.
-
Incubation: Keep the solution at room temperature and protected from light. Collect samples at specified intervals.
-
Analysis: Analyze the samples directly by HPLC.
Protocol 3: Thermal Degradation
-
Sample Preparation: Place the solid this compound powder in a glass vial. For solution-state studies, prepare a solution in a suitable solvent.
-
Stress Application: Place the vials in a calibrated oven at a set temperature (e.g., 60°C).
-
Sampling: At each time point, remove a vial, allow it to cool to room temperature, and prepare a solution for analysis.
-
Analysis: Analyze the samples by HPLC.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a quartz cuvette or a photostable container. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Stress Application: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Sampling and Analysis: At the end of the exposure period, analyze both the exposed sample and the control sample by HPLC.
Note: For all protocols, a control sample of this compound, stored under normal conditions and protected from the stressor, should be analyzed at each time point for comparison. The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient. If significant degradation is observed quickly, the stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent) should be reduced. Conversely, if minimal degradation is seen, the conditions may need to be intensified.
References
Validation & Comparative
Validating the anticancer effects of Sulfocostunolide B in specific cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Sulfocostunolide B, a sesquiterpene lactone, against various cancer cell lines. The objective is to present its performance alongside alternative compounds, supported by experimental data, to aid in research and drug development.
Comparative Efficacy of this compound
This compound, often referred to as Costunolide in scientific literature, has demonstrated significant anticancer properties across a range of cancer cell lines. Its efficacy is often evaluated based on its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.[1][2]
Table 1: Comparative IC50 Values of this compound and Alternative Anticancer Agents
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| Breast Cancer | |||
| MDA-MB-231 | This compound (Costunolide) | 15.6 | [3] |
| Dehydrocostuslactone | > 50 | [4] | |
| Doxorubicin | ~0.5 | [3] | |
| MCF-7 | This compound (Costunolide) | 9.8 | [4] |
| Dehydrocostuslactone | 21.5 | [4] | |
| Doxorubicin | ~0.1 | [5] | |
| Colon Cancer | |||
| HCT116 | This compound (Costunolide) | 10.2 | [3] |
| 5-Fluorouracil (5-FU) | ~3.5 | [6] | |
| Oral Cancer | |||
| YD-10B | This compound (Costunolide) | ~20 | [7] |
| Ca9-22 | This compound (Costunolide) | ~25 | [7] |
| YD-9 | This compound (Costunolide) | ~30 | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and cell density.[1]
Key Signaling Pathways Targeted by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis via Reactive Oxygen Species (ROS) and AKT Pathway
This compound has been shown to induce apoptosis in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS).[8][9] Elevated ROS can lead to oxidative stress and trigger the intrinsic apoptotic pathway. Furthermore, this compound has been found to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival.[8][9] By suppressing the phosphorylation of AKT, it can downregulate downstream anti-apoptotic proteins and promote cell death.[8][9]
Caption: this compound induces apoptosis by promoting ROS and inhibiting the AKT pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[10] this compound has been demonstrated to inhibit the NF-κB signaling pathway in breast cancer cells.[11][12] It can block the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in tumor progression.[11]
Caption: this compound inhibits the NF-κB pathway by blocking IKK activation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating scientific findings. Below are the methodologies for key assays used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a control compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of key apoptosis-related proteins.[14]
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Experimental Workflow for Evaluating Anticancer Effects
Caption: A typical workflow for the in vitro validation of an anticancer compound.
Conclusion
This compound demonstrates promising anticancer activity in a variety of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as PI3K/AKT and NF-κB. While its IC50 values may be higher than some conventional chemotherapeutic agents like Doxorubicin, its distinct mechanisms of action and potential for synergistic effects in combination therapies warrant further investigation. The provided data and protocols serve as a valuable resource for researchers aiming to further validate and explore the therapeutic potential of this compound.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Costunolide and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 10. sketchviz.com [sketchviz.com]
- 11. Saussurea lappa Clarke-Derived Costunolide Prevents TNFα-Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saussurea lappa Clarke-Derived Costunolide Prevents TNF α -Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF- κ B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative analysis of Sulfocostunolide B and Costunolide bioactivity.
A comprehensive review of the biological activities of the natural sesquiterpene lactone, Costunolide, and a general overview of its synthetic derivatives. This guide addresses the current landscape of research, presenting key data for scientists and professionals in drug development.
Executive Summary: An extensive literature search revealed a significant body of research on the bioactivity of Costunolide, a naturally occurring sesquiterpene lactone. Its anti-inflammatory and anti-cancer properties are well-documented, with numerous studies elucidating its mechanisms of action on various signaling pathways. In contrast, a thorough investigation yielded no specific published data for a compound named "Sulfocostunolide B." Therefore, a direct comparative analysis as initially intended cannot be provided. This guide will proceed with a detailed examination of Costunolide's bioactivity, supplemented by a discussion on the biological evaluation of its synthetic derivatives, offering insights into structure-activity relationships.
Overview of Costunolide Bioactivity
Costunolide has demonstrated a wide range of biological activities, with anti-inflammatory and anti-cancer effects being the most extensively studied.[1][2][3][4][5] These properties are largely attributed to its α-methylene-γ-lactone moiety, which can interact with sulfhydryl groups of proteins, thereby modulating their function.[6][7]
Anti-inflammatory Activity
Costunolide exerts its anti-inflammatory effects through the modulation of key signaling pathways.[8][9][10] It has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a critical transcription factor in the inflammatory response.[8] This inhibition prevents the expression of pro-inflammatory cytokines and enzymes. Studies have also demonstrated its ability to suppress the STAT3 signaling pathway, further contributing to its anti-inflammatory profile.[11]
Anti-cancer Activity
The anti-cancer properties of Costunolide are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[6][12][13][14][15] It has shown efficacy against a variety of cancer cell lines, including breast, colon, leukemia, and ovarian cancers.[1][16]
Key Anti-cancer Mechanisms of Costunolide:
-
Induction of Apoptosis: Costunolide triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins and activate caspases.[16]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, often the G2/M phase.
-
Inhibition of Angiogenesis: Costunolide has been found to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, by targeting pathways like the VEGFR KDR/Flk-1 signaling pathway.[17]
-
Inhibition of Metastasis: It can suppress the spread of cancer cells by interfering with processes like cell migration and invasion.
Quantitative Bioactivity Data of Costunolide
The following table summarizes the cytotoxic activity of Costunolide against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW-620 | Colon | Not specified, but used as a baseline for derivative comparison | [1] |
| MIAPaCa2 | Pancreas | Not specified, but used as a baseline for derivative comparison | [1] |
| K-562 | Leukemia | Not specified, but used as a baseline for derivative comparison | [1] |
| PA-1 | Ovary | Not specified, but used as a baseline for derivative comparison | [1] |
| HBL100 | Breast | Not specified, but used as a baseline for derivative comparison | [1] |
| MPSC1(PT) | Platinum-Resistant Ovarian | More potent than cisplatin | [16] |
| A2780(PT) | Platinum-Resistant Ovarian | More potent than cisplatin | [16] |
| SKOV3(PT) | Platinum-Resistant Ovarian | More potent than cisplatin | [16] |
Bioactivity of Costunolide Derivatives
While no data exists for "this compound," research has shown that synthetic modifications of the Costunolide structure can significantly impact its bioactivity. The synthesis of various derivatives aims to enhance efficacy, improve selectivity, and overcome drug resistance.
Studies on 13-amino derivatives of Costunolide have demonstrated improved cytotoxicity against several cancer cell lines compared to the parent compound.[1] For instance, certain derivatives showed enhanced activity against colon, pancreas, leukemia, and ovarian cancer cell lines.[1] Similarly, fluorinated analogues of Costunolide have been synthesized and shown to maintain high anti-cancer activity.[2][18] These findings underscore the potential for medicinal chemistry to optimize the therapeutic properties of this natural product. The synthesis of Costunolide derivatives through methods like Pd-catalyzed Heck arylation has also yielded compounds with enhanced cytotoxic effects.[19]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Costunolide or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using the DOT language to visualize key concepts.
References
- 1. Synthesis of 13-amino costunolide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and Biological Evaluation of Costunolide, Parthenolide, and Their Fluorinated Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Costunolide-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer potential of sesquiterpene lactones: bioactivity and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 14. What made sesquiterpene lactones reach cancer clinical trials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Costunolide induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Costunolide, a sesquiterpene lactone from Saussurea lappa, inhibits the VEGFR KDR/Flk-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
The Synergistic Potential of Sulfocostunolide B with Conventional Chemotherapy: A Comparative Analysis Based on the Closely Related Compound Costunolide
For researchers, scientists, and drug development professionals, understanding the potential of natural compounds to enhance the efficacy of existing cancer therapies is a critical area of investigation. While direct experimental data on the synergistic effects of Sulfocostunolide B with conventional chemotherapy drugs remains limited in publicly available literature, valuable insights can be drawn from studies on its parent compound, Costunolide. This guide provides a comparative analysis of Costunolide's synergistic activities with chemotherapy, offering a predictive framework for the potential of this compound.
Costunolide, a natural sesquiterpene lactone from which this compound is derived via sulfonation, has demonstrated significant synergistic anti-cancer effects when combined with conventional chemotherapeutic agents like doxorubicin. These effects are largely attributed to its ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in cancer cell proliferation and survival.[1][2][3][4] The addition of a sulfonate group to form this compound may alter its solubility and bioavailability, potentially influencing its synergistic efficacy, a hypothesis that warrants further investigation.
Synergistic Effects of Costunolide with Doxorubicin in Breast and Colon Cancer
Studies have shown that the combination of Costunolide, particularly in nanoformulations (COS-NPs), with doxorubicin (DOX) leads to a significant reduction in tumor growth in animal models of breast and colon cancer.[2] This suggests a potentiation of doxorubicin's cytotoxic effects by Costunolide.
In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume Reduction (HCT116 Colon Cancer Xenograft) | Tumor Volume Reduction (MDA-MB-231-Luc Breast Cancer Xenograft) |
| Control | Baseline | Baseline |
| DOX | Significant Reduction | Significant Reduction |
| COS | Significant Reduction | Significant Reduction |
| COS-NPs | Significant Reduction | Significant Reduction |
| DOX + COS | More Significant Reduction than single agents | More Significant Reduction than single agents |
| DOX + COS-NPs | Most Significant Reduction | Most Significant Reduction |
Data summarized from a study on the anticancer effects of Costunolide and its nanoformulation.[2] The study reported significant decreases in tumor growth with combination therapy but did not provide specific percentage reductions in the abstract.
Mechanistic Insights into Synergism: The Role of Apoptosis
The synergistic anti-cancer activity of Costunolide is strongly linked to its ability to induce programmed cell death, or apoptosis. In combination with other agents or alone, Costunolide has been shown to modulate the expression of key apoptotic proteins.[2][3]
Modulation of Apoptotic Proteins
| Cell Line | Treatment | Effect on Bax (Pro-apoptotic) | Effect on Bcl-2 (Anti-apoptotic) |
| HCT116 (Colon) | Costunolide | - | Decreased |
| MDA-MB-231 (Breast) | Costunolide | Increased | Decreased |
This table is based on findings that Costunolide treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, thereby promoting apoptosis.[2][3]
Experimental Protocols
Cell Lines and Culture
Human colon cancer (HCT116) and breast cancer (MDA-MB-231-Luc) cell lines were utilized. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
To determine the half-maximal inhibitory concentration (IC50), cancer cells were seeded in 96-well plates and treated with varying concentrations of Costunolide. After a specified incubation period, MTT reagent was added, and the resulting formazan crystals were dissolved. The absorbance was measured using a microplate reader to assess cell viability.[2]
Flow Cytometry for Apoptosis Analysis
Apoptosis rates were quantified by assessing the levels of Bax and Bcl-2 proteins using flow cytometry.[2] Cells were treated with Costunolide, harvested, and then fixed and permeabilized. Subsequently, they were incubated with fluorescently labeled antibodies specific for Bax and Bcl-2 before analysis by a flow cytometer.
In Vivo Xenograft Models
Athymic nude mice were subcutaneously injected with HCT116 or MDA-MB-231-Luc cells to establish tumors. Once tumors reached a palpable size, mice were randomized into different treatment groups: control, doxorubicin alone, Costunolide alone, Costunolide nanoformulation alone, and combinations of doxorubicin with Costunolide or its nanoformulation. Tumor growth was monitored regularly, and at the end of the study, tumors were excised and weighed.[2]
Signaling Pathways Implicated in Synergistic Action
The anti-cancer effects of Costunolide, which likely underpin its synergistic potential, are mediated through various signaling pathways. These include the induction of reactive oxygen species (ROS), modulation of the AKT signaling pathway, and regulation of the c-Myc and p53 pathways.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Nanonutraceuticals: Anti-Cancer Activity and Improved Safety of Chemotherapy by Costunolide and Its Nanoformulation against Colon and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Costunolide and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Potency of Sesquiterpene Lactones, with a Focus on Sulfocostunolide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory potency of various sesquiterpene lactones (SLs), a class of naturally occurring compounds with significant therapeutic potential. While direct quantitative data for Sulfocostunolide B is limited in the current literature, this analysis draws comparisons based on its close structural analog, costunolide, and other prominent SLs such as parthenolide, cynaropicrin, helenalin, and dehydrocostus lactone. The comparison is based on their inhibitory effects on key inflammatory mediators and signaling pathways, supported by experimental data from in vitro studies.
Quantitative Comparison of Anti-inflammatory Potency
The anti-inflammatory activity of sesquiterpene lactones is often quantified by their half-maximal inhibitory concentration (IC50) against various inflammatory markers. The table below summarizes the IC50 values for several SLs in inhibiting nitric oxide (NO) production and NF-κB activity, two central components of the inflammatory response. Lower IC50 values indicate higher potency.
| Sesquiterpene Lactone | Assay | Cell Line | Stimulant | IC50 (µM) | Reference |
| Dehydrocostus Lactone | NO Production | RAW 264.7 | LPS/IFNγ | 2.283 | [1] |
| Parthenolide | NF-κB Inhibition | RAW 264.7 | LPS | ~5 | [2] |
| Cynaropicrin | NO Production | RAW 264.7 | LPS/IFNγ | Potent Inhibition (dose-dependent) | [3][4][5] |
| Helenalin | NF-κB Inhibition | Jurkat T cells | PMA/Ionomycin | ~5 | [6] |
| Costunolide Derivative (5d) | NO Production | RAW 264.7 | LPS | < 10 | [7] |
Key Signaling Pathways in Inflammation Modulated by Sesquiterpene Lactones
Sesquiterpene lactones exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade. The nuclear factor-kappa B (NF-κB) pathway is a primary target.
Caption: Simplified NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.
Experimental Protocols
Accurate and reproducible experimental design is paramount in assessing the anti-inflammatory potency of novel compounds. Below are detailed methodologies for key in vitro assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Cell Line: Murine macrophage cell line, RAW 264.7.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[8][9]
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for an additional 24 hours.[10]
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[10]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB, providing a functional readout of the pathway's activation.
Cell Line: HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct.
Methodology:
-
Cell Transfection (for transient assays): Co-transfect HEK293 cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Treatment and Stimulation: Pre-incubate the cells with the test compound for 1 hour, followed by stimulation with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-24 hours.
-
Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
-
Measurement: Measure the luminescence using a luminometer. Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.
Western Blot for NF-κB p65 Phosphorylation
This technique is used to detect the phosphorylation of the p65 subunit of NF-κB, a key event in its activation and subsequent translocation to the nucleus.
Methodology:
-
Cell Treatment: Treat cells (e.g., RAW 264.7 or HeLa) with the test compound and/or an inflammatory stimulus (e.g., LPS or TNF-α) for a specified time.
-
Protein Extraction: Lyse the cells and extract total protein. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-p65 Ser536).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Normalize the phosphorylated p65 signal to total p65 or a loading control (e.g., β-actin or GAPDH).[11][12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a test compound.
Caption: General experimental workflow for assessing the anti-inflammatory activity of a compound.
Conclusion
While direct comparative data for this compound is yet to be extensively published, the available information on the structurally similar costunolide and other sesquiterpene lactones provides a strong indication of its potential anti-inflammatory properties. The primary mechanism of action for this class of compounds appears to be the inhibition of the NF-κB signaling pathway. Further research, including head-to-head comparative studies using standardized experimental protocols, is necessary to definitively establish the anti-inflammatory potency of this compound relative to other sesquiterpene lactones. The experimental designs and methodologies outlined in this guide provide a robust framework for such future investigations.
References
- 1. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro anti-inflammatory effects of cynaropicrin, a sesquiterpene lactone, from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cynaropicrin: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of new dehydrocostuslactone derivatives for treatment of atopic dermatitis via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Unveiling the Multi-Faceted Mechanisms of Sulfocostunolide B: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the sesquiterpene lactone Sulfocostunolide B has emerged as a compound of significant interest, demonstrating potent anti-inflammatory and anti-cancer activities across a variety of biological systems. This guide provides a comprehensive cross-validation of its mechanism of action, offering a comparative analysis of its performance against other agents, supported by experimental data and detailed protocols to aid researchers in their investigations.
I. Comparative Efficacy of this compound in Cancer Cell Lines
This compound, also known as Costunolide, has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Breast Cancer | |||
| SK-BR-3 | Breast Adenocarcinoma | 12.76 | [1] |
| T47D | Breast Ductal Carcinoma | 15.34 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 27.90 - 100.57 | [1][2] |
| MCF-7 | Breast Adenocarcinoma | 30.16 | [1] |
| Lung Cancer | |||
| H1299 | Non-Small Cell Lung Cancer | 23.93 ± 1.67 | [3] |
| Oral Cancer | |||
| Ca9-22 | Tongue Squamous Cell Carcinoma | 7.9 | |
| YD-10B | Tongue Squamous Cell Carcinoma | 9.2 | |
| YD-9 | Oral Squamous Cell Carcinoma | 39.6 | |
| Bladder Cancer | |||
| T24 | Bladder Carcinoma | Not specified, effective at 25 & 50 µM | [4] |
| Colon Cancer | |||
| HCT116 | Colorectal Carcinoma | 39.92 | [2] |
II. Core Mechanisms of Action: A Multi-Pronged Attack on Cancer
This compound exerts its therapeutic effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and inhibition of inflammatory responses.
A. Induction of Apoptosis
A primary mechanism of this compound is the induction of apoptosis in cancer cells. This is achieved through:
-
Reactive Oxygen Species (ROS) Generation: The compound triggers an increase in intracellular ROS, which in turn activates stress-related signaling pathways.[5]
-
Mitochondrial Dysfunction: Increased ROS levels lead to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4]
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6][7] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria.
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which ultimately dismantle the cell.[6]
-
p53 Activation: In some cancer cell lines, this compound has been shown to upregulate the tumor suppressor protein p53, which can induce apoptosis and cell cycle arrest.[5][7]
B. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. This compound effectively inhibits this pathway by:
-
Preventing IκBα Degradation: It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[6]
-
Blocking NF-κB Translocation: By stabilizing IκBα, this compound prevents the translocation of the active NF-κB p65 subunit from the cytoplasm to the nucleus.[6]
-
Downregulating NF-κB Target Genes: This inhibition leads to the downregulation of NF-κB-dependent genes involved in inflammation, cell proliferation, and survival.
C. Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cell growth, differentiation, and stress responses. This compound has been shown to modulate these pathways, often leading to the activation of pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway.[6]
III. Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Overview of this compound's primary mechanisms of action.
Caption: Detailed NF-κB inhibition pathway by this compound.
Caption: Workflow for determining cell viability using the MTT assay.
IV. Detailed Experimental Protocols
For researchers looking to validate or build upon these findings, the following are detailed protocols for key experiments.
A. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
B. Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to determine the effect of this compound on the protein levels of key components of the NF-κB pathway.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
C. NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with this compound for a specified period. In some experiments, cells can be stimulated with an NF-κB activator like TNF-α.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as relative luciferase units (RLU).
V. Comparative Analysis with Other Agents
A. This compound vs. Parthenolide
Parthenolide, another sesquiterpene lactone, shares structural similarities and some mechanistic overlaps with this compound. Both compounds have been shown to target detyrosinated tubulin, a component of microtubules, independently of their NF-κB inhibitory effects.[10] This suggests a novel anti-cancer property for both compounds by disrupting the microtubule network in tumor cells.[10]
B. This compound in Combination with Doxorubicin
Studies have shown that this compound can enhance the anti-cancer effects of the conventional chemotherapeutic drug doxorubicin. The combination therapy leads to a more pronounced induction of apoptosis and inhibition of angiogenesis compared to either drug alone. This synergistic effect suggests that this compound could be a valuable adjuvant in chemotherapy regimens, potentially allowing for lower doses of toxic drugs and reducing side effects.
C. Comparison with Other NF-κB Inhibitors
The market and clinical trials include a variety of small molecule inhibitors of the NF-κB pathway.[11][12][13] While many of these target the IKK complex, similar to this compound, others act on different components of the pathway, such as the proteasome or the nuclear translocation machinery.[14] The natural origin and multi-target nature of this compound, affecting not only NF-κB but also ROS and MAPK pathways, may offer a broader therapeutic window and a lower likelihood of developing resistance compared to highly specific synthetic inhibitors.
This guide provides a foundational understanding of this compound's mechanism of action and its potential as a therapeutic agent. Further research is warranted to fully elucidate its clinical potential and to explore its efficacy in a wider range of biological systems and disease models.
References
- 1. bowdish.ca [bowdish.ca]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Costunolide and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. Parthenolide and costunolide reduce microtentacles and tumor cell attachment by selectively targeting detyrosinated tubulin independent from NF-κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Sulfocostunolide B Versus Established Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory efficacy of Sulfocostunolide B against established nonsteroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Diclofenac, and Celecoxib. The information is compiled from preclinical studies to aid in the evaluation of novel anti-inflammatory compounds.
Disclaimer: Direct comparative in vivo studies between this compound and established NSAIDs in standardized inflammatory models are limited in the currently available literature. Therefore, this guide utilizes data on Costunolide, a structurally related sesquiterpene lactone, as a proxy to provide insights into the potential efficacy and mechanism of action of this compound. The findings related to Costunolide should be interpreted with caution and serve as a basis for further investigation.
Comparative Efficacy Data
The following tables summarize the quantitative data from in vivo studies on the anti-inflammatory effects of the compared substances in two standard models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.
Table 1: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation. Edema is induced by injecting carrageenan into the rat's paw, and the subsequent swelling is measured over time.
| Treatment Group | Dose | Time Point (hours) | Paw Volume (ml) / Paw Edema Inhibition (%) |
| Control (Carrageenan) | - | 4 | Increased paw volume noted[1][2] |
| Ibuprofen | 100 mg/kg | 3 | Significant reduction in paw edema volume[3] |
| Diclofenac | 5 mg/kg | 2 | 56.17 ± 3.89% inhibition[4] |
| 20 mg/kg | 3 | 71.82 ± 6.53% inhibition[4] | |
| Celecoxib | 1 mg/kg | 4 | Significant reduction in paw edema[2] |
| 10 mg/kg | 4 | Significant reduction in paw edema[2] | |
| 30 mg/kg | 4 | Significant reduction in paw edema[2] | |
| Costunolide (as proxy) | Not Available | Not Available | Attenuated carrageenan-induced paw edema[5] |
Table 2: LPS-Induced Systemic Inflammation in Mice
This model evaluates the systemic anti-inflammatory effects of a compound by measuring the levels of pro-inflammatory cytokines in the serum after an LPS challenge.
| Treatment Group | Dose | Cytokine Measured | Reduction vs. LPS Control |
| Control (LPS) | - | TNF-α, IL-6, IL-1β | - |
| Diclofenac | Not Available | TNF-α, IL-6 | Globally suppressed cytokine secretion in vitro[6] |
| Costunolide (as proxy) | Not Available | TNF-α, IL-6, IL-1β | Dose-dependently inhibited production in vitro[7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and comparison.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (180-220g) are typically used.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound, Ibuprofen, Diclofenac, Celecoxib) or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[6].
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the systemic anti-inflammatory effects of a test compound.
Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used.
Procedure:
-
The test compound or vehicle is administered to the mice (e.g., i.p. or p.o.).
-
After a defined pre-treatment period, lipopolysaccharide (LPS) from E. coli is injected intraperitoneally to induce a systemic inflammatory response.
-
At a specific time point post-LPS injection (e.g., 2, 6, or 24 hours), blood is collected via cardiac puncture.
-
Serum is separated by centrifugation.
-
Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits[8][9].
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of many compounds, including the established NSAIDs and likely this compound (based on data from Costunolide), are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow: Carrageenan-Induced Paw Edema
The following diagram illustrates the key steps in the carrageenan-induced paw edema assay.
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Workflow: LPS-Induced Systemic Inflammation
This diagram outlines the procedure for the LPS-induced systemic inflammation model.
Caption: Workflow for the LPS-induced systemic inflammation model.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Experimental Findings on Costunolide
Disclaimer: Initial searches for "Sulfocostunolide B" did not yield specific results. The following guide is based on the available research for Costunolide , a structurally related and well-studied sesquiterpene lactone, and is intended to provide a framework for evaluating the reproducibility and robustness of its experimental findings.
This guide provides a comparative overview of the experimental data related to the anti-cancer properties of Costunolide. It is designed for researchers, scientists, and drug development professionals to assess the consistency and reliability of reported findings across different studies.
Data Presentation
Table 1: In Vitro Cytotoxicity of Costunolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| T24 | Bladder Cancer | Flow Cytometry | 25 | 21.43 ± 1.36% apoptosis | [1] |
| T24 | Bladder Cancer | Flow Cytometry | 50 | 52.87 ± 1.53% apoptosis | [1] |
| T24 | Bladder Cancer | Cell Cycle Analysis | 25 | 25.64 ± 2.16% at G2/M | [2] |
| T24 | Bladder Cancer | Cell Cycle Analysis | 50 | 41.32 ± 2.66% at G2/M | [2] |
| HGC-27 | Gastric Cancer | Flow Cytometry | 20 | Increased apoptosis | [3] |
| HGC-27 | Gastric Cancer | Flow Cytometry | 40 | Increased apoptosis | [3] |
| SNU-1 | Gastric Cancer | Flow Cytometry | 20 | Increased apoptosis | [3] |
| SNU-1 | Gastric Cancer | Flow Cytometry | 40 | Increased apoptosis | [3] |
| A431 | Skin Cancer | Annexin V/PI Staining | 0.8 | Increased apoptosis | [4] |
| HEKn | Normal Skin | Annexin V/PI Staining | 0.8 | No significant apoptosis | [4] |
| SK-BR-3 | Breast Cancer | Cell Viability Assay | Not specified | Higher cytotoxicity | [5] |
| MCF-7 | Breast Cancer | Cell Viability Assay | Not specified | Lower cytotoxicity | [5] |
Table 2: Molecular Effects of Costunolide Treatment
| Cell Line | Cancer Type | Target Protein/Pathway | Effect | Reference |
| T24 | Bladder Cancer | ROS | Generation | [1] |
| T24 | Bladder Cancer | Bax | Upregulation | [1] |
| T24 | Bladder Cancer | Bcl-2 | Downregulation | [1] |
| T24 | Bladder Cancer | Survivin | Downregulation | [1] |
| T24 | Bladder Cancer | Caspase-3 | Activation | [1] |
| T24 | Bladder Cancer | PARP | Cleavage | [1] |
| HGC-27, SNU-1 | Gastric Cancer | AKT/GSK3β Pathway | Inhibition | [3] |
| HGC-27, SNU-1 | Gastric Cancer | Autophagy | Induction | [3] |
| Oral Cancer Cells | Oral Cancer | AKT | Direct binding and inhibition | [6] |
| Oral Cancer Cells | Oral Cancer | ROS | Generation | [6] |
| A431 | Skin Cancer | Bax | Upregulation | [4] |
| A431 | Skin Cancer | Bcl-2, Bcl-xL | Downregulation | [4] |
| Breast Cancer Cells | Breast Cancer | c-Myc | Downregulation | [7] |
| Breast Cancer Cells | Breast Cancer | p53 | Upregulation | [7] |
| Breast Cancer Cells | Breast Cancer | p-AKT | Downregulation | [7] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a common method for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Costunolide for the desired time period (e.g., 24, 48, 72 hours).
-
Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Costunolide for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Costunolide induces apoptosis via ROS generation and mitochondrial dysfunction.
Caption: Costunolide inhibits the pro-survival AKT/NF-κB signaling pathway.
Caption: A generalized workflow for studying the in vitro effects of Costunolide.
References
- 1. Induction of Apoptosis by Costunolide in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sulfocostunolide B
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Sulfocostunolide B, a sesquiterpene lactone, drawing upon established laboratory chemical waste management protocols.
I. Understanding the Hazards
Key Safety Considerations:
| Hazard Category | Precautionary Measures |
| Contact Hazard | Avoid direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Sesquiterpene lactones are known to be irritating to the skin, eyes, and respiratory tract.[1] |
| Allergenic Potential | May cause allergic skin reactions.[2][4] Individuals with known sensitivities to plants in the Asteraceae family may be at higher risk.[2] |
| Inhalation Hazard | Avoid inhaling dust or aerosols. Handle in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood.[4][5] |
| Ingestion Hazard | Do not ingest. In case of accidental ingestion, seek immediate medical attention.[5] |
II. Proper Disposal Procedures
The inappropriate disposal of laboratory chemicals is illegal and can have serious environmental repercussions.[6] Under no circumstances should this compound be disposed of down the drain or in the regular trash.[7][8][9]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and compatible hazardous waste container.[6][10]
-
Use sturdy, leak-proof containers, preferably made of plastic.[7]
-
Ensure the container is compatible with the waste being collected to prevent any chemical reactions.[10]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[7][9]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request system or a direct call.
-
Do not exceed the accumulation limits for hazardous waste in your laboratory (e.g., typically no more than 25 gallons of total chemical waste).[6]
-
Experimental Workflow for Disposal:
References
- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. escd.org [escd.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. shepherd.edu [shepherd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Researchers: Essential Protocols for Handling Sulfocostunolide B
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel involved in the handling, storage, and disposal of Sulfocostunolide B. Adherence to these protocols is mandatory to ensure personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
All personnel must don the following PPE before entering any area where this compound is actively being handled. This equipment should be removed in a designated doffing area to prevent the spread of contamination.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer glove. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is mandatory to prevent inhalation of aerosolized particles. |
| Eye Protection | Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Face Protection | Face Shield | A full-face shield should be worn over the respirator and goggles to protect against splashes. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Work Area Setup:
-
All handling of this compound powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic safety cabinet to protect both the user and the environment.[1]
-
The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad. This pad must be discarded as cytotoxic waste after each procedure.
-
Assemble all necessary materials (e.g., vials, solvents, pipettes, waste containers) inside the BSC before beginning work to minimize traffic in and out of the cabinet.
2. Reconstitution and Aliquoting:
-
Use a closed-system drug-transfer device (CSTD) if available to minimize the generation of aerosols.
-
If a CSTD is not available, use syringes and needles with caution. To avoid pressure buildup and aerosol formation, use a venting needle or a smaller volume of air to equalize pressure before withdrawing the liquid.
-
When dissolving the compound, add the solvent slowly down the side of the vial to avoid splashing.
-
Cap and seal all vials containing this compound solutions securely. Label each container clearly with the compound name, concentration, date, and a "Cytotoxic" warning label.
3. Experimental Use:
-
Transport all containers of this compound in a sealed, secondary container that is clearly labeled.[2]
-
When adding the compound to cell cultures or other experimental systems, perform the work within the BSC.
-
Any equipment that comes into direct contact with this compound must be decontaminated or disposed of as cytotoxic waste.
4. Decontamination and Cleaning:
-
At the end of each work session, decontaminate all surfaces within the BSC with a suitable cleaning agent, followed by 70% ethanol.
-
Wipe down the exterior of all equipment and containers before removing them from the BSC.
-
The work area outside the BSC where handling occurred should also be cleaned.[3]
Disposal Plan
Proper disposal of cytotoxic waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound are considered cytotoxic waste and must be segregated from other laboratory waste streams.[4][5] This includes:
-
Used PPE (gloves, gowns, etc.)
-
Disposable labware (pipette tips, vials, tubes)
-
Contaminated absorbent pads and wipes
-
Unused or expired compound and solutions
-
-
Waste Containers:
-
Sharps: Needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant cytotoxic sharps container. This container will be yellow with a purple lid or otherwise clearly marked for cytotoxic sharps.[5]
-
Non-Sharps Solids: All other solid waste should be placed in a leak-proof, sealable bag within a rigid, labeled cytotoxic waste container. These containers are often color-coded (e.g., yellow with a purple lid) to distinguish them from other waste types.[5]
-
Liquids: Unused solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.
-
-
Final Disposal:
Workflow for Handling this compound
References
- 1. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 2. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
